Product packaging for 2-(2-Chloroquinazolin-4-yl)acetamide(Cat. No.:CAS No. 425638-74-0)

2-(2-Chloroquinazolin-4-yl)acetamide

Cat. No.: B1591884
CAS No.: 425638-74-0
M. Wt: 221.64 g/mol
InChI Key: HBENSHGDVIJNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Chloroquinazolin-4-yl)acetamide is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3O B1591884 2-(2-Chloroquinazolin-4-yl)acetamide CAS No. 425638-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroquinazolin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-13-7-4-2-1-3-6(7)8(14-10)5-9(12)15/h1-4H,5H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBENSHGDVIJNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596143
Record name 2-(2-Chloroquinazolin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425638-74-0
Record name 2-Chloro-4-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425638-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroquinazolin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolineacetamide, 2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth, scientifically grounded methodology for the synthesis and characterization of 2-(2-Chloroquinazolin-4-yl)acetamide, a key intermediate for the development of advanced quinazoline derivatives. We will explore the strategic synthesis from common starting materials, elucidate the chemical principles governing each transformation, and detail the analytical techniques required for structural confirmation and purity assessment. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The Food and Drug Administration (FDA) has approved several quinazoline-based drugs, such as gefitinib and erlotinib, which function as tyrosine kinase inhibitors for cancer therapy.[2]

The molecule this compound (C₁₀H₈ClN₃O, MW: 221.64 g/mol ) is a versatile synthetic building block.[5] The chloro-substituent at the C2 position and the acetamide group at the C4 position provide two distinct points for further chemical modification, enabling the construction of diverse molecular libraries for drug screening. Understanding its synthesis is fundamental to leveraging its potential in medicinal chemistry.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound is best approached through a logical, multi-step sequence starting from readily available precursors. The overall strategy involves the initial construction of the quinazoline core, followed by functionalization to install the required chloro and acetamide moieties.

Synthesis_Overview A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B Urea or KOCN, Heat C 2,4-Dichloroquinazoline B->C POCl₃, Reflux D Diethyl 2-(2-chloroquinazolin-4-yl)malonate C->D Diethyl malonate, NaOEt E 2-(2-Chloroquinazolin-4-yl)acetic acid D->E 1. NaOH (aq) 2. H₃O⁺ 3. Δ (-CO₂) F This compound E->F 1. SOCl₂ 2. NH₃ (aq)

Figure 1: Overall synthetic workflow for this compound.

Part I: Synthesis of Key Intermediates

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

The foundational step is the cyclization of anthranilic acid to form the stable quinazoline-2,4(1H,3H)-dione. This reaction is a classic example of heterocyclic synthesis and can be achieved efficiently.

  • Principle: The reaction proceeds via the formation of an N-acylurea derivative from anthranilic acid, which then undergoes an intramolecular cyclization (condensation) to form the bicyclic quinazoline dione. Using potassium cyanate in an aqueous medium is an eco-friendly and efficient method.[6][7] First, the anthranilic acid reacts with potassium cyanate to form a urea derivative. Subsequent addition of a base like NaOH promotes the cyclization, and a final acidification yields the desired product.[7]

  • Protocol: A detailed, scalable one-pot protocol has been reported where anthranilic acid is reacted with potassium cyanate in water. The pH is then adjusted with NaOH to facilitate cyclization, and the final product is precipitated by acidification with HCl and collected by simple filtration.[8]

Step 2: Synthesis of 2,4-Dichloroquinazoline

This intermediate is crucial as it activates the C2 and C4 positions for subsequent nucleophilic substitution.

  • Principle: Quinazoline-2,4(1H,3H)-dione exists in a tautomeric equilibrium with its di-enol form. The chlorination reaction involves treating the dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[9] The POCl₃ converts the hydroxyl groups of the enol form into chlorophosphate esters, which are excellent leaving groups, and are subsequently displaced by chloride ions to yield 2,4-dichloroquinazoline.[10]

  • Causality Behind Reagent Choice: POCl₃ is a powerful and cost-effective dehydrating and chlorinating agent, making it ideal for this transformation. The reaction is typically performed under reflux to ensure it goes to completion.[9]

Part II: Synthesis of the Target Compound

The conversion of 2,4-dichloroquinazoline to the final product hinges on a regioselective nucleophilic aromatic substitution (SₙAr) reaction.

The Principle of Regioselectivity in Quinazolines

The two chlorine atoms on the 2,4-dichloroquinazoline ring exhibit different reactivities. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[11] This regioselectivity is well-documented and is the cornerstone of synthetic strategies involving this intermediate.[12][13]

  • Mechanistic Insight: The increased reactivity at C4 can be attributed to the superior ability of the adjacent nitrogen atom at position 3 (N3) to stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack. Attack at C4 allows the negative charge to be delocalized onto the electronegative N3 without significantly disrupting the aromaticity of the fused benzene ring. This leads to a lower activation energy for substitution at C4 compared to C2.[11][12] Forcing conditions, such as higher temperatures, are typically required to substitute the second chlorine at the C2 position.[11][14]

Regioselectivity sub 2,4-Dichloroquinazoline int4 Meisenheimer Intermediate (C4 Attack) More Stable Negative charge stabilized by N3 sub->int4 Attack at C4 (Favored) int2 Meisenheimer Intermediate (C2 Attack) Less Stable sub->int2 Attack at C2 (Disfavored) nuc Nu⁻ prod4 4-Substituted Product int4->prod4 -Cl⁻

Figure 2: Rationale for the regioselective nucleophilic attack at the C4 position.

Step 3: Synthesis via Malonic Ester Condensation

A robust method to introduce the acetamide side chain involves a malonic ester synthesis followed by functional group transformations.

  • Principle: This classic carbon-carbon bond-forming strategy utilizes the nucleophilicity of the enolate of diethyl malonate. The enolate, generated by a base such as sodium ethoxide, attacks the highly electrophilic C4 position of 2,4-dichloroquinazoline to displace the chloride ion, forming diethyl 2-(2-chloroquinazolin-4-yl)malonate.

  • Subsequent Transformations:

    • Saponification: The diester is hydrolyzed to a dicarboxylic acid using aqueous base (e.g., NaOH), followed by acidification.

    • Decarboxylation: The resulting malonic acid derivative is unstable to heat and readily loses carbon dioxide upon warming to yield 2-(2-chloroquinazolin-4-yl)acetic acid.

    • Amidation: The carboxylic acid is converted to the final acetamide. This can be achieved by first activating the acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.

Part III: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include two singlets in the amide region (for the -NH₂ protons), a singlet for the methylene (-CH₂-) protons, and a series of multiplets in the aromatic region corresponding to the four protons on the benzene ring of the quinazoline core.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the amide, the methylene carbon, and the various aromatic and heterocyclic carbons of the quinazoline ring system.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 222. A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) provides strong evidence for the compound's identity.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include N-H stretching for the amide group (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Summary of Expected Analytical Data
Technique Expected Observations
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), Methylene -CH₂- (δ ~4.0 ppm), Amide -NH₂ (δ ~7.0-7.5 ppm, broad singlets).[16]
¹³C NMR Amide C=O (~170 ppm), Aromatic/Heterocyclic Carbons (120-165 ppm), Methylene -CH₂- (~45 ppm).
MS (ESI) [M+H]⁺ at m/z 222, with an isotopic peak at m/z 224 (ratio ~3:1).
IR (cm⁻¹) ~3350, 3180 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1610 (C=N stretch), ~770 (C-Cl stretch).

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals such as POCl₃ and SOCl₂. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 6.1: Synthesis of 2,4-Dichloroquinazoline
  • To a round-bottom flask, add quinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (10 eq) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-6 hours.[9] The reaction should be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum. The crude 2,4-dichloroquinazoline can be purified by recrystallization from ethanol.

Protocol 6.2: Synthesis of this compound
  • Malonate Addition: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol. To this solution, add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir for 30 minutes, then add a solution of 2,4-dichloroquinazoline (1.0 eq) in ethanol. Allow the reaction to stir at room temperature overnight.

  • Work-up: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain crude diethyl 2-(2-chloroquinazolin-4-yl)malonate.

  • Hydrolysis & Decarboxylation: Reflux the crude diester in a 10% aqueous NaOH solution for 2-3 hours. Cool the solution in an ice bath and acidify with concentrated HCl until pH ~2. Gently heat the solution to 50-60 °C until effervescence (CO₂ evolution) ceases. Cool and collect the precipitated 2-(2-chloroquinazolin-4-yl)acetic acid by filtration.

  • Amidation: Suspend the dried carboxylic acid (1.0 eq) in thionyl chloride (5 eq) and reflux for 2 hours. Remove the excess SOCl₂ under vacuum. Carefully add the resulting crude acyl chloride to a flask containing ice-cold concentrated aqueous ammonia with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Purify the crude this compound by recrystallization from a suitable solvent like ethanol or isopropanol.

Conclusion and Future Outlook

This guide has detailed a reliable and logical synthetic pathway for this compound, grounded in fundamental principles of organic chemistry. The key to this synthesis is the controlled, regioselective functionalization of the quinazoline core, leveraging the inherent reactivity differences between the C2 and C4 positions. The characterization data outlined provides a clear framework for validating the successful synthesis of this valuable intermediate. As a versatile building block, this compound will continue to be a molecule of high interest for researchers and scientists dedicated to the discovery of novel therapeutics.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Therapeutics

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2] Its rigid, planar structure provides a versatile framework for the strategic placement of functional groups, enabling interaction with a wide array of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] In oncology, they are particularly renowned as inhibitors of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR), where compounds like gefitinib and erlotinib have revolutionized the treatment of certain cancers.[4] This guide delves into the potential mechanism of action of a specific, less-characterized derivative, 2-(2-Chloroquinazolin-4-yl)acetamide, by synthesizing data from related compounds and proposing a roadmap for its experimental validation.

Deconstructing this compound: A Molecule of Interest

The structure of this compound presents two key features that likely dictate its biological activity: the reactive 2-chloroquinazoline core and the hydrogen-bonding-capable acetamide side chain. The chlorine atom at the 2-position of the quinazoline ring is an electrophilic center, susceptible to nucleophilic attack from amino acid residues within a protein's binding pocket, suggesting the potential for covalent bond formation.[5] The acetamide moiety, with its amide functionality, can participate in crucial hydrogen bond interactions, contributing to the molecule's binding affinity and specificity for its target.[6]

A plausible synthetic route for this compound can be extrapolated from the synthesis of similar compounds.[4][7] A potential starting material, 2-amino-N-methylbenzamide, could undergo cyclization with chloroacetonitrile to form the quinazolinone core, followed by chlorination to yield the final product.

Proposed Mechanisms of Action: A Hypothesis-Driven Exploration

Given the lack of direct studies on this compound, we propose two primary putative mechanisms of action based on the extensive literature on related quinazoline derivatives.

Putative Mechanism 1: Irreversible Kinase Inhibition

A compelling hypothesis is that this compound acts as a covalent, irreversible inhibitor of protein kinases. The 2-chloroquinazoline moiety can serve as a "warhead," reacting with a nucleophilic residue, typically a cysteine, in the ATP-binding site of a kinase. This covalent modification leads to the permanent inactivation of the enzyme.

Several lines of evidence support this hypothesis:

  • Known Quinazoline Kinase Inhibitors: The quinazoline scaffold is a well-established ATP-mimetic, targeting the hinge region of the kinase domain.[4]

  • Reactivity of the 2-Chloro Group: The chlorine atom at the C2 position of the quinazoline ring is an electrophilic site, making it susceptible to nucleophilic attack.[5]

  • Precedent for Covalent Kinase Inhibitors: A number of successful kinase inhibitors, such as afatinib and ibrutinib, employ a covalent mechanism of action, which can offer advantages in terms of potency and duration of action.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based anticancer drugs.[4]

  • Janus Kinase 2 (JAK2): Dysregulation of the JAK2/STAT3 signaling pathway is implicated in various cancers. Some quinazoline derivatives have been shown to inhibit this pathway.

  • Other Tyrosine Kinases: The compound could potentially target other kinases with a suitably positioned nucleophilic residue in their active site.

The proposed mechanism of covalent kinase inhibition is depicted in the following signaling pathway diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazoline_Drug This compound Quinazoline_Drug->EGFR Covalently Binds (Irreversible Inhibition) Apoptosis Apoptosis Quinazoline_Drug->Apoptosis Promotes Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream_Signaling Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits caption Proposed Covalent Inhibition of EGFR Signaling

Caption: Proposed Covalent Inhibition of EGFR Signaling.

Putative Mechanism 2: Non-Covalent Inhibition of Other Cellular Targets

Alternatively, this compound may act through a non-covalent mechanism, targeting other enzymes or proteins critical for cancer cell survival. The acetamide side chain could play a dominant role in this scenario, forming key hydrogen bonds within the target's binding site.

Potential Non-Covalent Targets:

  • Enzymes in Nucleotide Metabolism: Some quinazoline derivatives are known to inhibit enzymes involved in DNA and RNA synthesis.

  • Proteins Involved in Apoptosis Regulation: The compound could directly interact with proteins that regulate programmed cell death.

Experimental Validation: A Step-by-Step Guide

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to test the proposed hypotheses.

In Vitro Kinase Inhibition Assays

These assays will determine if the compound directly inhibits the activity of specific kinases.

Protocol: EGFR Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare solutions of recombinant human EGFR, a suitable peptide substrate, and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add the EGFR enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

A similar protocol can be adapted for other kinases, such as JAK2.[8][9]

Cellular Pathway Analysis

Western blotting can be used to assess the effect of the compound on specific signaling pathways within cancer cells.

Protocol: Western Blot for JAK2/STAT3 Pathway

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., A549, a human lung carcinoma cell line) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Include a vehicle control (DMSO) and a positive control (a known JAK2 inhibitor).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total JAK2, phosphorylated JAK2 (p-JAK2), total STAT3, and phosphorylated STAT3 (p-STAT3).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.[10][11][12][13]

A decrease in the levels of p-JAK2 and p-STAT3 would indicate inhibition of the JAK2/STAT3 pathway.

Covalent Binding Assays

Mass spectrometry is a powerful tool to determine if the compound forms a covalent adduct with its target protein.

Protocol: Intact Protein Mass Spectrometry

  • Incubation:

    • Incubate the purified target protein (e.g., EGFR) with an excess of this compound.

    • Include a control sample with the protein and vehicle (DMSO).

  • Sample Preparation:

    • Remove the excess, unbound compound using a desalting column.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

  • Data Analysis:

    • Compare the mass spectra of the treated and control samples. An increase in the mass of the protein corresponding to the molecular weight of the compound would confirm covalent binding.[1][3][6]

The following workflow diagram illustrates the experimental approach to validate the proposed mechanisms:

G Start This compound In_Vitro_Kinase_Assay In Vitro Kinase Assays (EGFR, JAK2, etc.) Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assays (e.g., A549, MCF-7, HCT-116) Start->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (p-EGFR, p-JAK2, p-STAT3) In_Vitro_Kinase_Assay->Western_Blot If potent inhibition observed Cell_Proliferation_Assay->Western_Blot If significant antiproliferative activity Mass_Spectrometry Intact Protein Mass Spectrometry Western_Blot->Mass_Spectrometry To confirm covalent modification Covalent_Binding Covalent Binding Confirmed Mass_Spectrometry->Covalent_Binding Mass shift observed Non_Covalent_Binding Non-Covalent or No Binding Mass_Spectrometry->Non_Covalent_Binding No mass shift Mechanism_Elucidation Mechanism of Action Elucidated Covalent_Binding->Mechanism_Elucidation Non_Covalent_Binding->Mechanism_Elucidation caption Experimental Workflow for Mechanism of Action Studies

Caption: Experimental Workflow for Mechanism of Action Studies.

Data Presentation and Interpretation

The results from the proposed experiments should be carefully analyzed and presented.

Experiment Anticipated Outcome for Covalent Kinase Inhibition Anticipated Outcome for Non-Covalent Inhibition
In Vitro Kinase Assay Low IC50 value, time-dependent inhibitionModerate to high IC50 value, no time-dependence
Cell Proliferation Assay Potent inhibition of cancer cell growthVariable inhibition of cancer cell growth
Western Blot Analysis Decreased phosphorylation of target kinase and downstream effectorsVariable effects on signaling pathways
Mass Spectrometry Mass increase of the target protein corresponding to the compound's MWNo change in the mass of the target protein

Conclusion and Future Directions

The exploration of this compound's mechanism of action is a scientifically compelling endeavor. The proposed hypotheses, grounded in the extensive knowledge of the quinazoline scaffold, provide a solid foundation for investigation. The detailed experimental protocols outlined in this guide offer a clear path to elucidating its biological activity. Should the compound prove to be a potent and selective covalent inhibitor, it could represent a valuable lead for the development of novel anticancer therapeutics. Further studies would then be warranted to investigate its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

A Technical Guide to the Biological Activities of Quinazoline Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fused bicyclic aromatic system composed of a benzene ring and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[1][2] Among the vast library of quinazoline analogues, those bearing an acetamide moiety have garnered significant attention for their potent and diverse biological activities. This guide provides an in-depth exploration of the multifaceted biological landscape of quinazoline acetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinazoline acetamide derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.[3][4] Two of the most significant mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based compounds have proven to be highly effective EGFR inhibitors, with several, such as gefitinib and erlotinib, gaining FDA approval for the treatment of non-small-cell lung cancer.[5] The quinazoline core serves as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain and block its activity.[5]

EGFR_Pathway

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle.[6] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Tubulin_Inhibition_Workflow

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of quinazoline acetamide derivatives is significantly influenced by the nature and position of substituents on both the quinazoline ring and the acetamide side chain.

  • Substitution at the 4-position of the quinazoline ring: An anilino group at this position is crucial for EGFR inhibitory activity. Substitutions on this aniline ring, particularly with small lipophilic groups, can enhance potency.[5]

  • Substitution at the 6- and 7-positions of the quinazoline ring: The introduction of solubilizing groups, such as methoxy or ethoxy, at these positions often improves pharmacokinetic properties and cellular activity.[5]

  • The Acetamide Moiety: The nature of the substituent on the acetamide nitrogen can modulate activity. For instance, attaching various heterocyclic rings or substituted phenyl groups can lead to compounds with potent and selective anticancer effects.[7] The linker between the quinazoline core and the acetamide group also plays a role in determining the binding affinity to the target protein.[5]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)TargetReference
Compound 9b HCT-1160.045EGFR[7]
Compound 8b HCT-1160.07EGFR[7]
Compound 20 MCF-73EGFR[5]
Compound 20 HepG212EGFR[5]
Compound 5f SiHA--[3]
Compound 5g MCF-7--[3]
Compound 21 HeLa1.85-2.81-[8]
Compound 22 HeLa1.85-2.81-[8]
Compound 23 HeLa1.85-2.81-[8]
Compound 37 MCF-72.86EGFR[9]
Compound 37 HepG-25.9EGFR[9]
Compound 37 A54914.79EGFR[9]
Compound 53 MCF-72.09-[9]
Compound 53 HepG-22.08-[9]

Note: '-' indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted for its excellent cytotoxicity.

Experimental Protocols: Anticancer Activity Evaluation

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline acetamide derivatives and incubate for 48-72 hours.[10]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.[12]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

II. Antimicrobial Activity: Combating Pathogenic Microbes

Quinazoline acetamide derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][13] Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes, such as DNA gyrase.[14]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a crucial step in these processes.[14] By inhibiting DNA gyrase, quinazoline derivatives can disrupt these vital cellular functions, leading to bacterial cell death.[14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substitutions on the Quinazoline Ring: The presence of electron-withdrawing groups on the quinazoline nucleus can enhance antimicrobial activity.

  • The Acetamide Moiety: The nature of the substituent on the acetamide nitrogen is critical. Aromatic and heteroaromatic rings have been shown to be favorable for activity. For instance, a 2-(3-(3,4-dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide was found to be a potent antiviral agent.[1]

Quantitative Data: Antimicrobial Activity
Compound TypeMicroorganismMIC (µg/mL)Reference
2-thioxoquinazolin-4-one derivativesS. aureus, E. coli-[13]
Quinazolinone-pyrazole hybridsVarious bacteria and fungi-[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the quinazoline acetamide derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinazoline acetamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some quinazoline acetamide derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

COX_Pathway

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Substitution at the 3-position of the quinazolinone ring: Conjugating known anti-inflammatory moieties like ibuprofen or indole acetamide at this position has led to potent and selective COX-2 inhibitors.[15]

  • Substituents on the Phenyl Ring at the 2-position: The nature of substituents on the 2-phenyl ring can influence the selectivity for COX-2 over COX-1.

  • The Acetamide Linker: The length and flexibility of the acetamide linker can impact the binding affinity to the COX active site.

Quantitative Data: In Vivo Anti-inflammatory Activity
Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound 4b -Similar to Celecoxib[15]
Compound 7c -Similar to Celecoxib[15]
Compound 13b -Similar to Celecoxib[15]
Compound 5 5065[17]
Compound 6 5085[17]
Compound 11 5057.74[17]

Note: '-' indicates that the specific dose was not provided in the abstract, but the activity was compared to a standard drug.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used in vivo model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is assessed by its ability to reduce this edema.

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the quinazoline acetamide derivative orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazoline derivatives have been investigated for their anticonvulsant properties.[18][19][20]

Mechanism of Action

The exact mechanism of anticonvulsant action for many quinazoline acetamide derivatives is still under investigation, but it is often hypothesized to involve the modulation of GABAergic neurotransmission.[21] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic activity can reduce neuronal hyperexcitability and suppress seizures. Molecular docking studies have suggested that some quinazoline derivatives may bind to the GABA-A receptor.[18]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity
  • Substituents on the Quinazolinone Ring: The presence of certain substituents at various positions of the quinazolinone ring can significantly influence anticonvulsant activity.

  • The Acetamide Side Chain: The nature of the substituent on the acetamide nitrogen can impact the potency and neurotoxicity profile of the compounds.[20] The incorporation of amino acids into the structure has been explored to improve bioavailability and activity.[20]

Quantitative Data: Anticonvulsant Activity
Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Compound 5f 28.90-[20]
Compound 5b 47.38-[20]
Compound 5c 56.40-[20]
Compound 8 -0.248 (mmol/kg)[19]
Compound 13 -0.239 (mmol/kg)[19]
Compound 19 -0.338 (mmol/kg)[19]
Compound 12 457-
Compound 38 251-

Note: '-' indicates that the data was not provided for that specific test in the abstract.

Experimental Protocols: Anticonvulsant Screening

Principle: This model induces generalized tonic-clonic seizures via electrical stimulation and is used to identify compounds that prevent seizure spread.

Protocol:

  • Animal Preparation: Use mice or rats.

  • Compound Administration: Administer the test compound.

  • Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for mice) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • ED50 Determination: Determine the dose that protects 50% of the animals (ED50).

Principle: This chemical-induced seizure model is used to identify compounds that raise the seizure threshold. PTZ is a GABA-A receptor antagonist.

Protocol:

  • Animal Preparation: Use mice.

  • Compound Administration: Administer the test compound.

  • PTZ Injection: Inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures.

  • Protection Assessment: A compound is considered protective if it prevents the occurrence of clonic seizures.

  • ED50 Determination: Determine the dose that protects 50% of the animals (ED50).

V. General Synthesis Strategies

The synthesis of quinazoline acetamide derivatives typically involves a multi-step process. A common approach starts with the construction of the quinazoline or quinazolinone core, followed by the introduction of the acetamide side chain.

Synthesis of the Quinazolinone Core

A widely used method for synthesizing the 4(3H)-quinazolinone ring is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.

Introduction of the Acetamide Moiety

The acetamide side chain can be introduced at various positions of the quinazoline ring. For example, 2-mercapto-4(3H)-quinazolinone can be S-alkylated with a haloacetamide derivative. Alternatively, an amino-substituted quinazolinone can be acylated with a suitable acyl chloride or carboxylic acid.[3]

Synthesis

Conclusion

Quinazoline acetamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents is well-documented, with ongoing research continuing to uncover new therapeutic potentials. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the development of potent and selective drug candidates. This guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their mechanisms of action and structure-activity relationships to detailed experimental protocols for their biological evaluation. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics based on the quinazoline acetamide scaffold.

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Chloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-chloroquinazoline analogs, a class of compounds that has garnered significant attention in medicinal chemistry for its broad therapeutic potential. From their synthesis to their diverse biological activities, we will dissect the critical structural features that govern the efficacy of these molecules, offering insights for the rational design of novel drug candidates. The quinazoline core, a fusion of a benzene and a pyrimidine ring, serves as a privileged scaffold, and the introduction of a chlorine atom at the 2-position provides a reactive handle for extensive chemical modification, paving the way for a vast chemical space with diverse pharmacological profiles.[1][2]

The Quinazoline Core: A Foundation for Diverse Bioactivity

The quinazoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use.[3][4] Its rigid, planar structure provides an ideal framework for interaction with various biological targets. The properties and biological activities of quinazoline derivatives are profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[2] SAR studies have consistently highlighted the significance of substitutions at the 2, 6, and 8-positions in dictating the pharmacological effects of these compounds.[2]

Synthesis of the 2-Chloroquinazoline Scaffold: The Gateway to Analogs

The journey into the SAR of 2-chloroquinazoline analogs begins with the synthesis of the core scaffold. The 2-chloroquinazoline moiety is a versatile intermediate, with the chlorine atom at the 2-position acting as a good leaving group, readily displaced by various nucleophiles to generate a diverse library of analogs.

A common synthetic route to 2,4-disubstituted quinazolines starts from anthranilic acid. The general workflow can be visualized as follows:

Synthesis of 2,4-Disubstituted Quinazolines AnthranilicAcid Anthranilic Acid Quinazolinone 2-Substituted-Quinazolin-4(3H)-one AnthranilicAcid->Quinazolinone Reaction with Amide ArylAmide Aryl/Heteroaryl Amide ArylAmide->Quinazolinone Dichloroquinazoline 2-Substituted-4-chloroquinazoline Quinazolinone->Dichloroquinazoline Chlorination (e.g., POCl3) DisubstitutedQuinazoline 2,4-Disubstituted Quinazoline Dichloroquinazoline->DisubstitutedQuinazoline Nucleophilic Substitution Amine Amine (R-NH2) Amine->DisubstitutedQuinazoline

Caption: Generalized synthetic workflow for 2,4-disubstituted quinazolines.

A key intermediate for many potent analogs is 2,4-dichloroquinazoline, which can be synthesized from the corresponding quinazoline-2,4-dione. The selective substitution of the more reactive 4-chloro group allows for the introduction of various amines, followed by modification at the 2-position.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 2-chloroquinazoline analogs can be systematically modulated by strategic substitutions at various positions of the quinazoline ring. The following sections detail the impact of these modifications.

The Critical Role of the 2-Position Substitution

The chlorine atom at the 2-position is the primary point of diversification for this class of compounds. Its replacement with different functionalities is a key determinant of biological activity.

  • Amino Substitutions: The introduction of an amino group at the 2-position, often achieved by reacting the 2-chloroquinazoline with various amines, is a common strategy. The nature of the amine substituent can significantly impact potency and selectivity. For instance, in the development of antibacterial agents, the presence of a 4-aminopiperidine linker at the 2-position was found to be crucial for activity.[1]

  • Thioether Linkages: The incorporation of a thioether linkage at the C-2 position has been shown to enhance anticancer activity.[5] For example, a series of 2-substituted mercapto-3-benzyl-6-iodo-4(3H)-quinazolinones were designed and synthesized, with some analogs exhibiting notable antitumor properties.[6]

  • Aryl and Heteroaryl Groups: Direct attachment or linkage of aryl or heteroaryl moieties to the 2-position can lead to potent compounds. The electronic properties of these substituents play a critical role. For instance, in a series of EGFR inhibitors, the introduction of a fluorine substituent at the C-2 position of a terminal benzene ring was vital for inhibitory activity.[7]

The Influence of the 4-Position Substitution

While the 2-position is a primary site for modification, the substituent at the 4-position also plays a crucial role in defining the pharmacological profile.

  • Anilino Scaffolds: The 4-anilinoquinazoline scaffold is a well-established pharmacophore, particularly for kinase inhibitors like Gefitinib and Erlotinib.[8][9] The nature of the aniline substituent, including the presence of electron-donating or electron-withdrawing groups, can fine-tune the inhibitory activity and selectivity.[7]

  • Alkylamino Groups: Simple alkylamino groups at the 4-position have also been explored. The length and branching of the alkyl chain can influence the compound's lipophilicity and interaction with the target protein.

Modifications on the Benzene Ring (Positions 5, 6, 7, and 8)

Substitutions on the fused benzene ring of the quinazoline core are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Halogenation: The introduction of halogens, such as chlorine or bromine, at positions 6 and 8 has been shown to improve the antimicrobial activities of quinazolinone derivatives.[3]

  • Methoxy Groups: The presence of methoxy groups, particularly at the 6- and 7-positions, is a common feature in many potent kinase inhibitors. These groups can form favorable interactions within the active site of the target kinase.[7]

  • Nitro Groups: The introduction of a nitro group, a strong electron-withdrawing group, can significantly impact the electronic properties of the quinazoline ring and its biological activity. In some series, a nitro group at the 6-position has been associated with reduced potency.[10]

Therapeutic Applications and Mechanisms of Action

The versatility of the 2-chloroquinazoline scaffold has led to the discovery of analogs with a wide range of therapeutic applications.

Anticancer Activity

A significant body of research on 2-chloroquinazoline analogs has focused on their potential as anticancer agents.[8][9][11][12][13][14]

  • Kinase Inhibition: Many quinazoline-based anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[15][16] A primary target for many of these inhibitors is the Epidermal Growth Factor Receptor (EGFR).[4][7][9] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing its activation.[4]

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylates Quinazoline 2-Chloroquinazoline Analog Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Activates

Caption: Inhibition of EGFR signaling by 2-chloroquinazoline analogs.

  • Anti-Angiogenesis: Some 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenesis activities, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[17]

Antimicrobial Activity

2-substituted quinazolines have also shown promise as antibacterial agents.[1][18] The mechanism of action for some of these compounds involves the inhibition of bacterial RNA transcription and translation.[18]

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of 2-chloroquinazoline analogs are provided below.

General Synthetic Procedure for 2,4-Disubstituted Quinazolines

This protocol outlines a general method for the synthesis of a library of 2,4-disubstituted quinazoline analogs for SAR studies.

Step 1: Synthesis of 2-Substituted-Quinazolin-4(3H)-one

  • To a solution of anthranilic acid in a suitable solvent (e.g., toluene), add an appropriate aryl or heteroaryl amide.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent and dry to obtain the 2-substituted-quinazolin-4(3H)-one.

Step 2: Chlorination to form 2-Substituted-4-chloroquinazoline

  • Suspend the 2-substituted-quinazolin-4(3H)-one in a mixture of phosphorus oxychloride (POCl₃) and a suitable solvent (e.g., toluene).

  • Add N,N-diethylaniline and heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-substituted-4-chloroquinazoline.

Step 3: Nucleophilic Substitution to form 2,4-Disubstituted Quinazoline

  • To a solution of the 2-substituted-4-chloroquinazoline in a suitable solvent (e.g., isopropanol), add the desired amine.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure 2,4-disubstituted quinazoline analog.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[13][19][20][21][22][23]

MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: A typical workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (2-chloroquinazoline analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).[19]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[19]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

Quantitative SAR Data Summary

The following table summarizes the anticancer activity (IC₅₀ values) of representative 2,4-disubstituted quinazoline analogs against various cancer cell lines. This data highlights the impact of different substitution patterns on cytotoxic potency.

Compound ID2-Position Substituent4-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
9 -CH₂Cl3-chloro-4-fluoro-anilinoHepG24.5[8]
MDA-MB-4683.8[8]
HCT-1165.2[8]
10 -CH₂Cl3-ethynyl-anilinoHepG26.1[8]
MDA-MB-4685.5[8]
HCT-1167.3[8]
11d See referenceSee referenceCNE-22.1[17]
PC-33.5[17]
SMMC-77211.8[17]
14g See reference4-anilino with chalconeK-5620.622[12][14]
RPMI-8226>1.81[12][14]
HCT-116>1.81[12][14]

Conclusion and Future Perspectives

The 2-chloroquinazoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. The ease of functionalization at the 2-position, coupled with the significant influence of substituents at the 4-position and on the benzene ring, provides a rich platform for the design and synthesis of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties has yielded valuable insights into their structure-activity relationships. Future research in this area should continue to explore novel substitutions and combinations of functional groups to optimize potency, selectivity, and pharmacokinetic profiles. The development of multi-target inhibitors based on the 2-chloroquinazoline scaffold also holds significant promise for overcoming drug resistance and improving therapeutic outcomes.

References

Introduction: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Pathways of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2][3] Its derivatives exhibit an astonishingly broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[1][4] This versatility stems from the quinazoline core's ability to act as a rigid scaffold, presenting substituents in well-defined spatial orientations that facilitate specific interactions with various biological targets.

Notably, several quinazoline-based drugs have achieved market success, particularly as kinase inhibitors in oncology. Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, revolutionizing the treatment of certain non-small-cell lung cancers.[5][6] Other examples include Dacomitinib, Lapatinib, and Idelalisib, which target different pathways and underscore the scaffold's therapeutic importance.[1]

Given their profound impact, the development of efficient, versatile, and sustainable synthetic routes to novel quinazoline derivatives is a central focus of contemporary organic and medicinal chemistry. This guide provides a comprehensive review of both classical and modern synthetic pathways, offering field-proven insights into their mechanisms, applications, and practical execution.

Part 1: Classical Synthetic Pathways

The foundational methods for constructing the quinazoline ring have been known for over a century. While sometimes limited by harsh reaction conditions or narrow substrate scope, these classical syntheses are still widely used and form the basis for many modern adaptations.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is arguably the most common classical method for preparing 4(3H)-quinazolinones, which are crucial precursors to many 4-substituted quinazolines.[7][8] The reaction involves the thermal condensation of an anthranilic acid with an amide.[3][8]

Causality and Mechanism: The reaction is typically performed at high temperatures (130–150°C), which are necessary to drive the dehydration and cyclization steps.[3] The mechanism proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the final 4(3H)-quinazolinone product.[3][9] The choice of amide directly determines the substituent at the C2 position of the resulting quinazolinone.

Advantages & Limitations:

  • Advantage: Utilizes readily available starting materials (anthranilic acids and amides).

  • Limitation: Often requires high temperatures and long reaction times, which can limit its compatibility with sensitive functional groups.[7]

Workflow Diagram: Niementowski Quinazoline Synthesis

Niementowski_Synthesis cluster_reactants Reactants cluster_process Process Anthranilic_Acid Anthranilic Acid Acylation Acylation Anthranilic_Acid->Acylation Heat (Δ) (130-150 °C) Amide Amide (R-CONH2) Amide->Acylation Heat (Δ) (130-150 °C) Cyclization Intramolecular Cyclization & Dehydration Acylation->Cyclization N-Acylanthranilic Acid Intermediate Product 4(3H)-Quinazolinone Cyclization->Product caption Workflow of the Niementowski Synthesis.

Caption: Workflow of the Niementowski Synthesis.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Substituted-4(3H)-quinazolinones

The advent of microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of the Niementowski reaction, drastically reducing reaction times from hours to minutes and often increasing yields.[3][6][7][10]

  • Step 1: Reactant Mixture: In a dedicated microwave reaction vessel, combine anthranilic acid (1.0 eq), the desired amide (e.g., formamide, 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq). For a solvent-free approach, the reactants can be mixed directly.[7] Alternatively, a high-boiling polar solvent like DMF can be used.

  • Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature of 150-170°C for 4-20 minutes.[6][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Add cold water to the vessel to precipitate the product.

  • Step 4: Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure 4(3H)-quinazolinone.[6]

Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for preparing quinolines and can be adapted for quinazolines. The core reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile).[12][13][14]

Causality and Mechanism: The reaction is typically catalyzed by either an acid or a base.[14] The mechanism begins with an aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by cyclization and dehydration (aromatization) to form the quinazoline ring.[12] The choice of the active methylene component is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.

Advantages & Limitations:

  • Advantage: A highly convergent and atom-economical method for constructing the bicyclic system in a single step.

  • Limitation: The availability of suitably substituted 2-aminoaryl aldehydes or ketones can be a constraint.[15]

Workflow Diagram: Friedländer Annulation for Quinazolines

Friedlander_Annulation Reactant1 2-Aminobenzophenone or 2-Aminobenzaldehyde Product Substituted Quinazoline Reactant1->Product Reactant2 Active Methylene Compound (e.g., Nitrile) Reactant2->Product Catalyst Acid or Base Catalyst Catalyst->Product [Catalysis] caption Workflow of the Friedländer Annulation.

Caption: Workflow of the Friedländer Annulation.

Camps Quinoline Synthesis

The Camps synthesis is another classical method that produces hydroxyquinolines (or their tautomeric quinolone forms) from o-acylaminoacetophenones using a base.[16][17] While primarily a quinoline synthesis, its principles of intramolecular cyclization are relevant to the broader field of fused heterocycle chemistry.

Causality and Mechanism: The reaction is driven by a strong base (e.g., sodium hydroxide), which facilitates an intramolecular aldol-type condensation.[17] The base deprotonates the methyl group of the acetophenone and the methylene group of the N-acyl chain, leading to two possible cyclization pathways and potentially a mixture of isomeric products. The specific isomer that predominates is influenced by the reaction conditions and the nature of the substituents.[16]

Part 2: Modern Synthetic Strategies

To overcome the limitations of classical methods, a host of modern synthetic strategies have been developed. These approaches offer milder reaction conditions, greater functional group tolerance, improved efficiency, and novel pathways for C-C and C-N bond formation.[1][18][19]

Transition-Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of quinazolines, enabling reactions that are otherwise impossible and providing highly efficient and selective routes.[1][18][19][20]

Causality and Rationale: Metals like palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co) are uniquely capable of facilitating key bond-forming steps through processes like oxidative addition, reductive elimination, and C-H activation.[1][19][21] The choice of metal, ligand, and reaction conditions allows chemists to precisely control reactivity and achieve desired transformations with high atom economy.

Catalyst SystemTypical Reaction TypeKey AdvantagesReference
Palladium (Pd) C-C/C-N Cross-Coupling, Cascade ReactionsHigh efficiency, excellent functional group tolerance. Used for building complex scaffolds.[1]
Copper (Cu) Tandem Annulation, Oxidative AminationCost-effective, versatile for various C-N bond formations, often uses air as an oxidant.[4][22]
Iron (Fe) Acceptorless Dehydrogenative Coupling (ADC)Earth-abundant, low toxicity, environmentally benign, atom-economical.[21][22]
Cobalt (Co) Dehydrogenative Cyclization, C-H ActivationEffective for C-H/N-H annulation, ligand-free conditions are often possible.[20][21][23]
Manganese (Mn) Acceptorless Dehydrogenative Coupling (ADC)Earth-abundant, non-toxic, enables direct synthesis from alcohols and amides/nitriles.[20][24][22]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolines

This protocol describes a tandem reaction where 2-aminobenzylamine is reacted with an aldehyde, a common and efficient copper-catalyzed approach.

  • Step 1: Catalyst and Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add CuI (5 mol%), a ligand such as 1,10-phenanthroline (10 mol%), and a base like K₂CO₃ (2.0 eq).

  • Step 2: Addition of Reactants: Add the solvent (e.g., DMSO or DMF), followed by 2-aminobenzylamine (1.0 eq) and the desired aldehyde (1.2 eq).

  • Step 3: Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours. The reaction proceeds via an initial condensation to form an imine, followed by copper-catalyzed intramolecular cyclization and subsequent oxidation (often by air) to the aromatic quinazoline.

  • Step 4: Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-substituted quinazoline.

C-H Activation and Functionalization

Direct C-H activation is a powerful strategy that forges C-C or C-X bonds by functionalizing otherwise inert carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials.[1][25][26]

Causality and Rationale: This approach offers unparalleled atom and step economy. In quinazoline synthesis, transition metals (often Rh, Pd, or Co) are used to direct the functionalization of a C-H bond (e.g., on a benzylamine or an aniline derivative) and orchestrate a subsequent annulation to build the quinazoline ring.[1][25] For instance, a catalyst can activate an ortho C-H bond of a benzylamine, which then reacts with a nitrile to construct the heterocyclic core.[23]

Workflow Diagram: C-H Activation Strategy

CH_Activation Start Simple Precursors (e.g., Benzylamine, Nitrile) Process Transition Metal Catalyst (e.g., [Rh], [Pd], [Co]) Start->Process Intermediate Directed C-H Activation & Annulation Cascade Process->Intermediate Step & Atom Economy Product Functionalized Quinazoline Intermediate->Product caption General workflow for C-H activation synthesis.

Caption: General workflow for C-H activation synthesis.

Conclusion

The synthesis of quinazoline derivatives has evolved from classical high-temperature condensations to sophisticated, highly efficient modern methodologies. While classical routes like the Niementowski synthesis remain valuable for their simplicity and access to key quinazolinone intermediates, they are often enhanced by technologies like microwave irradiation.[6][7] The contemporary landscape is dominated by transition-metal-catalyzed reactions and C-H activation strategies, which provide unparalleled control, efficiency, and functional group compatibility.[1][18][19] For researchers in drug development, a thorough understanding of this diverse synthetic toolbox is essential for the rational design and construction of novel, potent, and selective therapeutic agents based on this enduringly important scaffold.

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including T-cell inhibitors, adenosine A2a receptor inhibitors, and anti-cancer agents.[1][2] The title compound, 2-(2-Chloroquinazolin-4-yl)acetamide, is a versatile intermediate, enabling further functionalization at both the C2 and C4 positions of the quinazoline ring. This document provides a comprehensive, field-tested protocol for the synthesis of this key building block, starting from commercially available 2,4-dichloroquinazoline. We will detail a two-step, one-pot procedure involving a regioselective nucleophilic substitution followed by amidation. The causality behind experimental choices, safety protocols, and analytical validation are thoroughly discussed to ensure reproducibility and safety.

Synthesis Overview & Mechanistic Rationale

The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline. The C4 position of the quinazoline ring is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which stabilizes the Meisenheimer intermediate formed during the attack at C4.[3]

The protocol leverages this inherent reactivity by first introducing an amino ester at the C4 position under mild conditions, leaving the C2-chloro group intact for subsequent transformations.[3] The resulting ester is then converted to the primary amide.

Overall Reaction Scheme:

Caption: High-level synthetic pathway.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Quantity (mmol)Mass/VolumeNotes/Supplier Example
2,4-DichloroquinazolineC₈H₄Cl₂N₂199.0410.01.99 gHigh Purity (>98%)
Glycine Ethyl Ester HClC₄H₁₀ClNO₂139.5812.01.68 gAnhydrous grade
Triethylamine (TEA)(C₂H₅)₃N101.1925.03.5 mLDistill before use
Tetrahydrofuran (THF)C₄H₈O72.11-50 mLAnhydrous
Ammonium Hydroxide (28-30%)NH₄OH35.04-20 mLACS Grade
Ethanol (Absolute)C₂H₅OH46.07-30 mL200 Proof
Deionized WaterH₂O18.02-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededFor drying

Equipment: 250 mL round-bottom flask, magnetic stirrer, stir bar, reflux condenser, dropping funnel, ice bath, standard glassware, rotary evaporator, Buchner funnel, and filtration apparatus.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow.

Step 1: Preparation of the Reaction Mixture

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.99 g, 10.0 mmol).

  • Add 30 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Place the flask under an inert atmosphere (Nitrogen or Argon) and cool to 0°C using an ice-water bath.

Step 2: Nucleophilic Substitution (Formation of Intermediate)

  • In a separate beaker, suspend glycine ethyl ester hydrochloride (1.68 g, 12.0 mmol) in 20 mL of anhydrous THF.

  • Add triethylamine (TEA) (3.5 mL, 25.0 mmol) to the suspension. The TEA serves two purposes: it deprotonates the glycine ethyl ester hydrochloride to the free, nucleophilic amine and neutralizes the HCl generated during the substitution reaction.[4] Stir for 10 minutes.

  • Transfer the glycine ethyl ester/TEA mixture to a dropping funnel.

  • Add the mixture dropwise to the cooled solution of 2,4-dichloroquinazoline over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,4-dichloroquinazoline spot is consumed.

Step 3: In-situ Amidation

  • Once the first step is complete, remove the THF under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 30 mL of absolute ethanol followed by 20 mL of concentrated ammonium hydroxide (28-30%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C).

  • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the intermediate ester spot.

Step 4: Work-up and Purification

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.

  • A precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and residual ammonia.

  • Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically in the range of 70-85%.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.2-7.5 (m, 4H, Ar-H), 7.8 (br s, 1H, NH), 7.4 (br s, 1H, NH), 4.1 (s, 2H, CH₂). The spectrum should confirm the presence of the quinazoline ring protons and the acetamide side chain.[5]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 170 (C=O), 161 (C-Cl), 152, 150, 134, 129, 128, 126, 116 (Ar-C), 45 (CH₂).
Mass Spectrometry (ESI) Calculated for C₁₀H₈ClN₃O [M+H]⁺: 222.04. Found: ~222.0. The isotopic pattern for one chlorine atom (M+ and M+2 in a ~3:1 ratio) should be observed.[6]
Melting Point Literature values vary, but a sharp melting point indicates high purity.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

Reagent-Specific Hazards:

  • 2,4-Dichloroquinazoline: This compound is a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact.[7][8][9] Handle in a fume hood.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. It is toxic if inhaled.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use from a freshly opened bottle or test for peroxides if the container has been opened previously.

  • Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The vapor is a strong respiratory irritant. Open and handle only in a well-ventilated fume hood.

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution
Low yield in Step 1 Incomplete reaction; moisture in the reaction; impure TEA.Ensure THF is anhydrous. Use freshly distilled TEA. Increase reaction time and monitor closely by TLC.
Formation of di-substituted product Reaction temperature too high during the first step.Maintain the temperature at 0°C during the dropwise addition of the amine. Do not let the reaction warm for an extended period if the starting material is consumed quickly.
Product fails to precipitate Insufficient product formed; product is too soluble in the work-up mixture.Concentrate the aqueous solution slightly under reduced pressure to encourage precipitation. Alternatively, extract the aqueous phase with ethyl acetate, dry the organic layer with Na₂SO₄, and evaporate the solvent. The crude product can then be triturated with ether or hexanes.
Incomplete amidation Insufficient reflux time; degradation of ammonia at high temperatures.Increase reflux time to 24 hours. Ensure the condenser is efficient to prevent the loss of ammonia.

References

Application Notes and Protocols for the High-Yield Synthesis of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a high-yield, two-step synthesis for 2-(2-Chloroquinazolin-4-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for a successful and efficient synthesis. The synthesis commences with the preparation of the key intermediate, 2,4-dichloroquinazoline, from readily available anthranilic acid. The subsequent step involves a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline core with 2-aminoacetamide. This guide emphasizes safety, reproducibility, and high-yield production of the target compound.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. By targeting ATP-binding sites of kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), these compounds can effectively halt the signaling pathways that drive tumor growth and angiogenesis. The this compound molecule is a key intermediate, possessing a reactive chloro-group at the C2 position suitable for further diversification and a side chain at the C4 position that can be crucial for target engagement.

Synthetic Strategy: A Two-Step Approach to High-Yield Synthesis

The synthesis of this compound is strategically designed in two main stages to ensure high purity and yield.

Step 1: Synthesis of 2,4-Dichloroquinazoline

The initial step involves the preparation of the key intermediate, 2,4-dichloroquinazoline, from anthranilic acid. This is achieved through a cyclocondensation reaction followed by chlorination. This method is cost-effective and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic protocol lies in the highly regioselective nucleophilic aromatic substitution reaction on the 2,4-dichloroquinazoline intermediate. The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[3][4] This differential reactivity is attributed to the electronic effects of the heterocyclic nitrogen atoms, which render the C4 position more electrophilic. This allows for a controlled, stepwise functionalization of the quinazoline scaffold. In this protocol, 2-aminoacetamide is used as the nucleophile to selectively displace the C4-chloro group, yielding the desired product while leaving the C2-chloro group intact for potential subsequent modifications.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,4-Dichloroquinazoline cluster_step2 Step 2: Regioselective SNAr A Anthranilic Acid C Quinazoline-2,4(1H,3H)-dione A->C Heat B Urea B->C E 2,4-Dichloroquinazoline C->E Chlorination D POCl₃ / DIPEA D->E G This compound E->G Nucleophilic Substitution (Isopropanol, Reflux) F 2-Aminoacetamide F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
Anthranilic Acid≥99%Sigma-Aldrich
UreaACS ReagentFisher Scientific
Phosphorus Oxychloride (POCl₃)≥99%Acros OrganicsCorrosive, handle with extreme care.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
2,4-Dichloroquinazoline≥98%Commercially available or synthesizedSee Protocol 3.2.1
2-Aminoacetamide hydrochloride≥98%Alfa Aesar
Triethylamine (TEA)≥99%Sigma-Aldrich
Isopropanol (IPA)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Step-by-Step Synthesis

3.2.1. Synthesis of 2,4-Dichloroquinazoline

This procedure is adapted from established methods for quinazoline synthesis.

  • Formation of Quinazoline-2,4(1H,3H)-dione:

    • In a 500 mL round-bottom flask, thoroughly mix anthranilic acid (27.4 g, 0.2 mol) and urea (36.0 g, 0.6 mol).

    • Heat the mixture in an oil bath at 190-200 °C for 1 hour. The mixture will melt, and ammonia will be evolved.

    • Cool the reaction mixture to room temperature. The solidified mass is crude quinazoline-2,4(1H,3H)-dione.

    • Recrystallize the crude product from hot water or ethanol to obtain a purified white solid.

  • Chlorination to 2,4-Dichloroquinazoline:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

    • To a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add quinazoline-2,4(1H,3H)-dione (16.2 g, 0.1 mol).

    • Carefully add phosphorus oxychloride (POCl₃, 93 mL, 1.0 mol).

    • Slowly add N,N-diisopropylethylamine (DIPEA, 17.4 mL, 0.1 mol) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitate formed is crude 2,4-dichloroquinazoline. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

3.2.2. High-Yield Synthesis of this compound

This protocol is based on the regioselective reactivity of 2,4-dichloroquinazoline.[3][5]

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 2,4-dichloroquinazoline (9.95 g, 0.05 mol) in 100 mL of anhydrous isopropanol.

    • In a separate beaker, suspend 2-aminoacetamide hydrochloride (5.53 g, 0.05 mol) in 50 mL of isopropanol and add triethylamine (TEA, 7.0 mL, 0.05 mol) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

  • Nucleophilic Substitution:

    • Add the 2-aminoacetamide solution to the stirred solution of 2,4-dichloroquinazoline.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.

    • Monitor the progress of the reaction by TLC (Mobile phase: Ethyl acetate/Hexane 1:1). The starting material (2,4-dichloroquinazoline) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

    • Suspend the crude solid in water and stir for 30 minutes to dissolve any remaining triethylamine hydrochloride.

    • Filter the solid, wash with cold water, and then with a small amount of cold isopropanol.

    • Dry the product under vacuum to yield this compound as a solid.

    • For higher purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data and Expected Results

StepProductStarting MaterialYield (%)Purity (by HPLC)
12,4-DichloroquinazolineAnthranilic Acid75-85>98%
2This compound2,4-Dichloroquinazoline80-90>99%

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons of the quinazoline ring and protons of the acetamide side chain.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbons of the quinazoline core and the acetamide moiety.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₈ClN₃O [M+H]⁺, observed m/z should correspond to the calculated value.

Causality and Experimental Insights

  • Choice of Solvent: Isopropanol is an effective solvent for this reaction as it has a suitable boiling point for the reaction to proceed at a reasonable rate and can dissolve both the reactants. Anhydrous conditions are recommended to prevent hydrolysis of the chloro-substituents on the quinazoline ring.

  • Role of Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the hydrochloride salt of 2-aminoacetamide to generate the free amine nucleophile.

  • Temperature and Reaction Time: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic aromatic substitution to occur efficiently. The reaction time should be optimized by monitoring with TLC to ensure complete consumption of the starting material and to avoid potential side reactions.

  • Purification Strategy: The product is generally a solid with limited solubility in water, which allows for a simple work-up procedure involving precipitation and filtration. Recrystallization is an effective method for obtaining a highly pure product.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2,4-Dichloroquinazoline: Can be irritating to the skin, eyes, and respiratory system. Handle with care.

  • Triethylamine: Flammable and has a strong odor. Use in a well-ventilated area.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The protocol described provides a reliable and high-yield method for the synthesis of this compound. The strategic use of the regioselective reactivity of 2,4-dichloroquinazoline ensures a clean and efficient reaction. This application note serves as a practical guide for researchers in academic and industrial settings, facilitating the production of this important intermediate for the development of novel therapeutics.

References

Application Notes & Protocols: The Strategic Use of 2-(2-Chloroquinazolin-4-yl)acetamide in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of quinazoline are integral to numerous FDA-approved drugs, particularly in oncology, where they function as potent enzyme inhibitors.[2][3][4] This guide focuses on a highly versatile intermediate, 2-(2-Chloroquinazolin-4-yl)acetamide (CAS No. 425638-74-0). We will elucidate its strategic importance, provide detailed protocols for its synthesis, and demonstrate its application in constructing libraries of potential therapeutic agents, with a primary focus on kinase inhibitors. The reactivity of the chloro-substituents, particularly at the C2 and C4 positions, allows for programmed, regioselective modifications, making this class of intermediates exceptionally valuable in drug discovery campaigns.[5][6]

Introduction: The Quinazoline Core in Modern Drug Discovery

Quinazoline-based compounds have emerged as pivotal scaffolds for targeting protein kinases, a class of enzymes often dysregulated in cancer.[7] The 4-anilinoquinazoline framework, for instance, is the foundational structure for highly successful Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®).[8][9][10]

The power of the quinazoline system lies in its chemical tractability. The nitrogen atoms within the heterocyclic ring system render the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[11][12] This reactivity is the key to their utility. In 2,4-dichloroquinazoline precursors, the chlorine atom at the C4 position is markedly more reactive under mild conditions than the chlorine at C2.[5][6] This differential reactivity allows for a stepwise and controlled introduction of different functionalities.

Our subject, This compound , is an intermediate where the more reactive C4 position has been functionalized with an acetamide group. This leaves the C2 chloro-substituent as the primary site for subsequent chemical modification, providing a direct and reliable route to a diverse array of 2-substituted quinazoline derivatives.

Physicochemical Properties of the Intermediate
PropertyValueReference
Chemical Name This compound[13]
CAS Number 425638-74-0[13]
Molecular Formula C₁₀H₈ClN₃O[13]
Molecular Weight 221.64 g/mol [13]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge

Synthesis of the Key Intermediate: A Representative Protocol

The synthesis of this compound is not widely documented as a standard procedure. However, a robust and logical pathway can be constructed based on well-established quinazoline chemistry, starting from the common precursor 2,4-dichloroquinazoline. This precursor is typically synthesized by treating 2,4(1H,3H)-quinazolinedione with a chlorinating agent like phosphorus oxychloride (POCl₃).[14][15]

The subsequent introduction of the acetamide group at the C4 position requires a carbon-carbon bond-forming reaction, followed by conversion to the primary amide. This multi-step process highlights the importance of leveraging the differential reactivity of the C2 and C4 positions.

dot

Caption: Figure 1: Representative Synthesis of the Intermediate

Protocol 1: Synthesis of 2,4-Dichloroquinazoline

This initial step converts the stable quinazolinedione into the highly reactive dichloro-intermediate.

  • Materials: 2,4(1H,3H)-Quinazolinedione, Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure:

    • Safety First: Conduct this reaction in a certified chemical fume hood. POCl₃ is highly corrosive, toxic if inhaled, and reacts violently with water.[16][17][18][19] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4(1H,3H)-quinazolinedione (1 equivalent).

    • Carefully add phosphorus oxychloride (5-10 equivalents) followed by a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

    • Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Work-up (CAUTION): Slowly and carefully pour the reaction mixture onto crushed ice in a separate large beaker within the fume hood. This is a highly exothermic reaction that will release HCl gas.

    • The precipitate formed is the crude 2,4-dichloroquinazoline. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Validation: The product can be characterized by ¹H NMR and Mass Spectrometry (MS) to confirm its identity and purity before proceeding.

Protocol 2: Synthesis of this compound

This protocol outlines a plausible route from the dichloro-intermediate to the final product.

  • Materials: 2,4-Dichloroquinazoline, Diethyl malonate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Anhydrous Ethanol, Ammonia solution.

  • Procedure:

    • Step 2a (C-C Coupling): In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.2 equivalents) in THF dropwise. Stir for 30 minutes at 0 °C.

    • Add a solution of 2,4-dichloroquinazoline (1 equivalent) in THF dropwise to the enolate solution. The high reactivity of the C4-chloride ensures regioselective substitution.[6]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Step 2b (Hydrolysis & Decarboxylation): The crude malonate intermediate is then hydrolyzed and decarboxylated by refluxing with aqueous acid (e.g., 6M HCl) to yield the corresponding carboxylic acid, which is then esterified (e.g., using SOCl₂ in ethanol) to produce ethyl 2-(2-chloroquinazolin-4-yl)acetate.

    • Step 2c (Amidation): Dissolve the purified ethyl 2-(2-chloroquinazolin-4-yl)acetate in methanol and bubble anhydrous ammonia gas through the solution at 0 °C, or use a concentrated solution of ammonia in methanol.[20] Seal the reaction vessel and stir at room temperature for 24-48 hours.

    • Concentrate the reaction mixture. The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound.

  • Validation: The final product's structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Application in Drug Synthesis: Nucleophilic Aromatic Substitution at C2

With the more reactive C4 position occupied, the this compound intermediate is primed for selective modification at the C2 position. The primary transformation employed is the Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Mechanism: A Two-Step Process

The SNAr reaction is not a concerted SN2-type displacement. Instead, it proceeds via a two-step addition-elimination mechanism.[21]

  • Addition: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, resulting in the final substituted product.

dot

Caption: Figure 2: General SNAr Mechanism at the C2 Position

Protocol 3: General Procedure for N-Arylation/Alkylation at C2

This protocol provides a template for reacting the intermediate with various primary or secondary amines, a common strategy for synthesizing kinase inhibitors.[22]

  • Materials: this compound, desired amine (e.g., substituted aniline, benzylamine), a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃), and a polar aprotic solvent (e.g., Isopropanol, N,N-Dimethylformamide - DMF, or Dioxane).

  • Procedure:

    • In a reaction vial, dissolve this compound (1 equivalent) in the chosen solvent (e.g., isopropanol).

    • Add the amine nucleophile (1.1-1.5 equivalents).

    • Add the base (2-3 equivalents). The purpose of the base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Seal the vial and heat the mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time (typically 4-24 hours) depend on the nucleophilicity of the amine and must be determined empirically.

    • Monitor the reaction's progress using TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (like diethyl ether or cold isopropanol), and dried.

    • If the product is soluble, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification & Validation: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization. The final compound's identity and purity should be confirmed by NMR, HRMS, and HPLC analysis.

dot

Caption: Figure 3: Drug Discovery Workflow Using the Intermediate

Safety, Handling, and Storage

  • Intermediate Handling: While specific hazard data for this compound is limited, it should be handled with standard laboratory precautions. Avoid inhalation of dust, and prevent contact with skin and eyes.

  • Reagent Hazards: Many reagents used in these protocols are hazardous.

    • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate PPE.[17][19]

    • Chloroacetamide: A precursor used in similar syntheses, is toxic if swallowed and may cause an allergic skin reaction.[20][23][24]

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.

  • Storage: The intermediate and its precursors should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.

Conclusion

This compound represents a strategically designed intermediate for the efficient synthesis of novel drug candidates. Its architecture allows for the selective functionalization of the quinazoline C2 position, providing medicinal chemists with a reliable and versatile tool. The protocols and principles outlined in this guide are intended to empower researchers to leverage this valuable building block in the rational design and discovery of next-generation therapeutics, particularly in the ever-important field of kinase inhibitors.

References

Cell-based assay protocol for 2-(2-Chloroquinazolin-4-yl)acetamide cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Application Note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of 2-(2-Chloroquinazolin-4-yl)acetamide. This document moves beyond a simple set of instructions to provide the underlying scientific rationale for key experimental choices, ensuring robust and reproducible results.

Application Note & Protocol

Topic: High-Throughput Cellular Viability Screening: A Protocol for Determining the Cytotoxic Profile of this compound

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Many quinazoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell survival, proliferation, and apoptosis.[3] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR cascade, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5][6][7]

This compound belongs to this promising class of molecules. Its structure suggests a potential role as a kinase inhibitor, thereby interrupting signaling pathways that cancer cells rely on for uncontrolled growth.[8][9] Therefore, the primary step in characterizing its anticancer potential is to accurately quantify its cytotoxic and cytostatic effects on relevant cancer cell lines.

This guide provides a multi-assay strategy to build a comprehensive cytotoxic profile for this compound. We will detail a primary screening method using a metabolic assay (MTT) and a confirmatory assay measuring membrane integrity (Lactate Dehydrogenase release). Finally, we will outline a mechanistic assay to probe for apoptosis induction (Caspase-3/7 activity).

Scientific Principles & Assay Selection

A robust cytotoxicity assessment relies on measuring different cellular health indicators. Relying on a single assay can be misleading, as a compound might inhibit metabolic activity without causing cell death (cytostatic vs. cytotoxic). Our tiered approach provides a more complete picture.

Presumed Mechanism of Action: Kinase Inhibition

Quinazoline derivatives frequently target the ATP-binding pocket of kinases like EGFR.[9][10] By inhibiting EGFR autophosphorylation, they can block downstream pro-survival signaling through the PI3K/Akt and RAS/MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[4][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits Experimental_Workflow Start Start: Cell Culture & Maintenance Seed Seed Cells in 96-Well Plates Start->Seed Incubate1 Incubate 24h (Allow Adherence) Seed->Incubate1 Treat Treat Cells with Compound (Vehicle, Positive Controls) Incubate1->Treat Prepare Prepare Serial Dilutions of Test Compound Prepare->Treat Incubate2 Incubate for 48h or 72h Treat->Incubate2 Assay Perform Cytotoxicity Assays (MTT, LDH, Caspase) Incubate2->Assay Read Measure Signal (Absorbance/Luminescence) Assay->Read Analyze Data Analysis: Calculate % Viability, Plot Curves, Determine IC50 Read->Analyze End End: Interpret Results Analyze->End

References

Application Notes & Protocols: In Vitro Anticancer Screening of 2-(2-Chloroquinazolin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the initial in vitro evaluation of novel 2-(2-Chloroquinazolin-4-yl)acetamide derivatives as potential anticancer agents. The protocols and workflows detailed herein are designed to establish foundational cytotoxic efficacy and to provide initial insights into the mechanism of action. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible screening cascade.

Quinazoline and its derivatives are a privileged class of heterocyclic compounds that form the core scaffold of numerous clinically approved anticancer drugs.[1] These agents often exert their effects by targeting key nodes in cellular signaling pathways, such as protein kinases, or by interfering with fundamental processes like microtubule polymerization.[2] The this compound scaffold represents a promising area for novel drug discovery. The initial in vitro screening process is a critical filter in this discovery pipeline, designed to identify the most potent and mechanistically interesting candidates for further development.[3]

This guide outlines a logical, multi-step screening workflow, beginning with a broad assessment of cytotoxicity to determine the concentration-dependent effects of the compounds on cancer cell viability. Following this primary screen, we delve into secondary, mechanism-focused assays, including cell cycle analysis, to elucidate how these derivatives exert their antiproliferative effects.

Overall Experimental Workflow

The screening cascade is designed to efficiently progress from general cytotoxicity to more specific mechanistic questions. The workflow ensures that resources are focused on compounds demonstrating significant biological activity in the primary assay.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Investigation (for active compounds) cluster_analysis Phase 4: Analysis & Reporting Compound Synthesized this compound Derivatives Stock Prepare DMSO Stock Solutions (e.g., 10-20 mM) Compound->Stock Working Prepare Serial Dilutions in Culture Medium Stock->Working Treat Treat Cells with Serial Dilutions Working->Treat Seed Seed Cancer Cell Lines in 96-well Plates Seed->Treat Assay Perform Cytotoxicity Assay (SRB or MTT) Treat->Assay IC50 Calculate IC50 Values Assay->IC50 CellCycle Cell Cycle Analysis via Flow Cytometry IC50->CellCycle Apoptosis Apoptosis Assessment (e.g., Annexin V/PI) IC50->Apoptosis Data Data Interpretation & SAR Analysis CellCycle->Data Apoptosis->Data Report Lead Candidate Selection Data->Report

Figure 1: General workflow for in vitro screening of novel anticancer compounds.

Part 1: Primary Screening - Cytotoxicity Assessment

Scientific Rationale

The initial goal is to determine whether the synthesized derivatives possess cytotoxic or cytostatic activity against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a highly recommended method for this purpose. It is a colorimetric assay that quantifies total cellular protein content, which serves as a proxy for cell number.[4][5] Its advantages include high reproducibility, a stable endpoint, and cost-effectiveness, making it ideal for high-throughput screening applications at institutions like the National Cancer Institute (NCI).[4][6][7] An alternative, the MTT assay, measures mitochondrial metabolic activity as an indicator of cell viability.[8][9]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cell lines in a 96-well plate format.

Principle: Under mildly acidic conditions, the bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues in cellular proteins that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[6][7][10]

Materials and Reagents:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in H₂O, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest log-phase cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.

    • Include a "vehicle control" well containing medium with the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Also include "no-cell" blank wells (medium only) for background subtraction.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Return the plates to the incubator for a 72-hour exposure period. This duration is often sufficient to observe effects on cell proliferation.[5]

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) without aspirating the medium.

    • Incubate the plates at 4°C for at least 1 hour to fix the cells.[5]

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[5]

    • Allow the plates to air-dry completely. At this stage, the plates can be stored at room temperature for an extended period if necessary.[7]

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Air-dry the plates completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at 540 nm using a microplate reader.[11]

Data Analysis:

  • Calculate Percentage Growth Inhibition:

    • The percentage of cell viability is calculated using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Determine IC₅₀ Values:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth by 50%.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Novel Derivatives

Results should be summarized in a clear, tabular format to compare the potency of different derivatives across multiple cell lines.

Compound IDDerivative SubstitutionIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)
QZ-A-01 R = 4-methoxy-phenyl5.28.16.5
QZ-A-02 R = 4-chloro-phenyl2.13.52.8
QZ-A-03 R = 3,4-dichloro-phenyl0.91.21.1
Positive Control Doxorubicin0.10.080.12

Table 1: Example data table for summarizing the in vitro cytotoxic activity (IC₅₀ values) of novel this compound derivatives after 72-hour treatment.

Part 2: Secondary Screening - Mechanistic Elucidation

Compounds that demonstrate potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to secondary screening to investigate their mechanism of action. Many quinazolinone derivatives are known to induce cell cycle arrest and/or apoptosis.[2][12][13] Flow cytometry is a powerful technique for these analyses.[14][15]

Protocol 2: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[14][16] A significant increase in the percentage of cells in a particular phase suggests compound-induced cell cycle arrest. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[16]

Materials and Reagents:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Test compound and vehicle control (DMSO)

  • PBS, Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A (to prevent staining of double-stranded RNA)[16]

    • 0.1% Triton X-100 (to permeabilize cells) in PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. Incubate for 24 hours.[14]

    • Treat cells with the test compound at concentrations relevant to its IC₅₀ (e.g., 1x and 2x IC₅₀). Include a vehicle control.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Collect the culture medium, which contains any detached (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Detach the cells with Trypsin-EDTA and combine them with the collected medium.[14]

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][15]

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry Acquisition and Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Generate a histogram of PI fluorescence (e.g., FL2-A channel).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Potential Mechanisms and Downstream Consequences

The results from the primary and secondary screens can provide a strong indication of the compound's mechanism of action. For instance, a compound that induces G2/M arrest and a sub-G1 peak likely triggers apoptosis through pathways involving caspases.

G cluster_cycle cluster_apoptosis Compound 2-(2-Chloroquinazolin-4-yl) acetamide Derivative Cell Cancer Cell Compound->Cell Enters Cell G2M G2/M Phase G1 G1 Phase S S Phase G1->S S->G2M G2M->G1 Arrest G2/M Arrest G2M->Arrest Inhibition Mito Mitochondrial Dysfunction (ΔΨm Loss) Arrest->Mito Triggers Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Figure 2: Potential mechanism of action for a derivative inducing G2/M arrest and apoptosis.

This diagram illustrates a common mechanism where quinazoline derivatives can halt the cell cycle, leading to the activation of the intrinsic apoptotic pathway.[2][17] This is often characterized by a loss of mitochondrial membrane potential (ΔΨm), followed by the activation of initiator caspase-9 and executioner caspases-3 and -7, ultimately resulting in programmed cell death.[12][17]

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and protocol for a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(2-Chloroquinazolin-4-yl)acetamide. This compound is a critical intermediate in pharmaceutical synthesis, where purity is a paramount concern for the safety and efficacy of the final active pharmaceutical ingredient (API). The developed gradient method successfully separates the main analyte from its degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method development rationale to a step-by-step analytical procedure.

Introduction and Scientific Rationale

The quinazoline scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. This compound (Molecular Formula: C₁₀H₈ClN₃O, Molecular Weight: 221.64 g/mol ) serves as a key building block in the synthesis of various APIs.[3][4] The purity of such intermediates directly impacts the impurity profile of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure its quality.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5] This note addresses the specific challenges of analyzing this compound by explaining the causal choices behind the method's development, ensuring scientific integrity and transferability. The primary objective is to establish a stability-indicating method, which is a validated analytical procedure that can accurately and selectively measure the analyte of interest in the presence of its potential degradation products.[6]

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The physicochemical properties of this compound—possessing both a non-polar chloroquinazoline ring and a polar acetamide side chain—guided the strategic decisions.

  • Chromatographic Mode Selection: Reverse-Phase Chromatography (RPC) was selected as the foundational technique. RPC, which utilizes a non-polar stationary phase and a polar mobile phase, is the industry standard for the separation of small-molecule pharmaceuticals due to its versatility and ability to handle a wide range of analyte polarities.[7] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen as the initial stationary phase. Its long alkyl chains provide substantial hydrophobic character, ensuring adequate retention for the non-polar quinazoline portion of the molecule. A column with standard dimensions (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower UV cutoff wavelength (~190 nm) and lower viscosity, which results in lower backpressure and better peak efficiency.

    • Aqueous Phase & pH Control: The quinazoline nucleus contains basic nitrogen atoms, making its retention time highly sensitive to the pH of the mobile phase. To ensure consistent ionization and prevent peak tailing, the mobile phase was buffered. A phosphate buffer at pH 3.0 was selected to ensure that the nitrogen atoms are fully protonated, leading to a single, stable ionic species and sharp, symmetrical peaks.

    • Elution Mode: A gradient elution was employed. This approach starts with a higher percentage of the aqueous phase to retain and resolve any highly polar impurities near the solvent front and gradually increases the organic phase (ACN) concentration to elute the main analyte and any less polar impurities. This is crucial for a stability-indicating method where degradation products can have a wide polarity range.

  • Detector Wavelength Selection: The UV spectrum of this compound was acquired using a Diode Array Detector (DAD). The wavelength of maximum absorbance (λmax) was determined to be 235 nm, providing optimal sensitivity for both the parent compound and its potential impurities.

Workflow for HPLC Method Development

The logical progression from initial assessment to a finalized method is illustrated below. This workflow ensures that all critical parameters are systematically evaluated and optimized.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Stability Indication & Finalization cluster_3 Phase 4: Validation A Analyte Characterization (Solubility, pKa, UV Spectrum) B Select Chromatographic Mode (Reverse-Phase) A->B Informs Choice C Column & Mobile Phase Screening B->C Starts Process D Optimize Gradient Profile & Flow Rate C->D Iterative Optimization E Optimize Temperature & pH D->E Iterative Optimization F Forced Degradation Study (ICH Q1A) E->F Test Method G Assess Peak Purity & Resolution F->G Provides Samples G->D Feedback Loop H Finalize Method & Define System Suitability G->H Confirms Specificity I Method Validation (ICH Q2) H->I Proceed to Validation

Caption: Workflow for stability-indicating HPLC method development.

Protocol: Forced Degradation (Stress Testing)

To demonstrate the stability-indicating capability of the method, forced degradation studies must be performed according to ICH guideline Q1A(R2).[1] The objective is to achieve 5-20% degradation of the API to ensure that the resulting degradation products can be detected and resolved.[1]

Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1] Dilute to a final concentration of ~100 µg/mL with diluent.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve the stressed solid in diluent to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][8] Dissolve the stressed solid in diluent to a final concentration of ~100 µg/mL.

Note: A control sample (unstressed) and blank solutions should be analyzed alongside the stressed samples.

Detailed Analytical Method Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (Milli-Q or equivalent).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 235 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (80:20, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

System Suitability and Method Validation

Before sample analysis, the chromatographic system must meet predefined suitability parameters as outlined in pharmacopeias like the USP General Chapter <621>.[9][10][11] Method validation should be performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[12][13]

System Suitability Test (SST)

The SST is performed by making five replicate injections of the Standard Solution. The acceptance criteria are summarized below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system hardware.
Resolution (Rs) > 2.0 (between parent peak and closest impurity)Ensures baseline separation from potential degradants (assessed during validation).
Outline of Method Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities and degradants. This is demonstrated by the forced degradation study results, where all degradant peaks should be resolved from the main analyte peak.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the standard concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.[5]

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range. Recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analysis of a minimum of six sample preparations at 100% of the test concentration.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day. The %RSD for precision studies should not be more than 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively. Often determined based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic composition).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and stability-indicating procedure for the purity analysis of this compound. The systematic development approach, grounded in chromatographic theory and regulatory expectations, resulted in a method capable of separating the main component from its stress-induced degradation products. This protocol is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

Topic: Scale-up Synthesis of 2-(2-Chloroquinazolin-4-yl)acetamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(2-chloroquinazolin-4-yl)acetamide, a key intermediate in the development of novel therapeutics. Quinazoline derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The successful preclinical development of such candidates relies on a reliable supply of high-purity intermediates. This guide details a two-step synthetic route, starting from commercially available 2,4-dichloroquinazoline, with a focus on process safety, scalability, and analytical validation to ensure the final compound meets the stringent quality requirements for preclinical studies. We provide in-depth explanations for experimental choices, detailed safety protocols, and considerations for transitioning from laboratory to pilot-plant scale.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[3][4] Its planar structure and versatile substitution patterns allow for precise interaction with a multitude of biological targets. This has led to the development of FDA-approved drugs for cancer therapy and numerous compounds in clinical evaluation.[1][5] The target compound, this compound, serves as a crucial building block. The chloro-substituent at the 2-position and the acetamide side chain at the 4-position provide reactive handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

This document outlines a scalable synthesis designed for producing multi-gram to kilogram quantities of the title compound, ensuring a consistent supply for subsequent preclinical research phases.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 2,4-dichloroquinazoline. The first step involves a nucleophilic aromatic substitution to introduce the cyanomethyl group, followed by a selective partial hydrolysis of the nitrile to the primary amide.

Figure 1: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )PurityNotes
2,4-Dichloroquinazoline607-68-1199.03≥98%Corrosive, handle with care.[6]
Sodium Hydride (NaH)7646-69-724.0060% disp. in mineral oilFlammable solid, reacts violently with water.
Malononitrile109-77-366.06≥99%Toxic if swallowed or inhaled.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, ≥99.9%Peroxide-former. Use inhibitor-free for best results.
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.9%Hygroscopic.
Hydrogen Peroxide (H₂O₂)7722-84-134.0130% w/w in H₂OStrong oxidizer. Corrosive.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fine powder is recommended for better dispersion.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Deionized Water7732-18-518.02ASTM Type IIFor work-up and washing.
Equipment
  • Temperature-controlled glass reactor (10 L or larger) with overhead mechanical stirrer, thermocouple, and nitrogen inlet.

  • Addition funnel for controlled liquid delivery.

  • Process chiller/heater for temperature control.

  • Buchner funnel with vacuum filtration setup.

  • Rotary evaporator for solvent removal.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).[7][8]

Detailed Synthesis Protocols

Step 1: Synthesis of 2-(2-Chloroquinazolin-4-yl)acetonitrile (Intermediate)

Rationale: This step involves a nucleophilic aromatic substitution. The chlorine at the 4-position of the quinazoline ring is more activated and susceptible to substitution than the chlorine at the 2-position.[9] Sodium hydride is used as a strong base to deprotonate malononitrile, forming a potent nucleophile that attacks the C4 position.

Protocol (100 g Scale):

  • Reactor Setup: Set up a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and an addition funnel. Ensure the system is completely dry and purged with nitrogen.

  • Reagent Preparation: In a separate dry flask under nitrogen, suspend sodium hydride (22.0 g, 0.55 mol, 60% dispersion) in anhydrous THF (400 mL).

  • Malononitrile Addition: In another dry flask, dissolve malononitrile (35.0 g, 0.53 mol) in anhydrous THF (200 mL). Add this solution dropwise to the sodium hydride suspension at 0 °C over 30 minutes. Stir the resulting slurry for an additional 30 minutes at 0 °C.

  • Main Reaction: Dissolve 2,4-dichloroquinazoline (100.0 g, 0.50 mol) in anhydrous THF (1 L) and add it to the reactor. Cool the solution to 0 °C.

  • Nucleophile Addition: Transfer the prepared malononitrile anion slurry to the addition funnel and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL) at 0 °C. Caution: Hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and wash the organic layer with brine (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash chromatography (silica gel, 20-40% ethyl acetate in hexanes) to yield the pure intermediate as a solid. Expected yield: 85-95 g (79-88%).

Step 2: Synthesis of this compound (Final Product)

Rationale: This step employs the selective hydrolysis of a nitrile to a primary amide using hydrogen peroxide under basic conditions.[10] This method is advantageous as it is mild and minimizes the over-hydrolysis to the corresponding carboxylic acid, which can be a problem with strong acid or base catalysis.[11][12] The hydroperoxide anion, formed in situ, acts as the effective nucleophile.[13]

Protocol (80 g Scale):

  • Reactor Setup: In a 3 L reactor, dissolve the intermediate, 2-(2-chloroquinazolin-4-yl)acetonitrile (80.0 g, 0.37 mol), in DMSO (800 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (10.2 g, 0.074 mol). Stir the suspension for 15 minutes.

  • Oxidant Addition: Cool the mixture to 20 °C. Slowly add 30% hydrogen peroxide (126 mL, 1.23 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 30 °C. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 4 L of cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Stir the slurry for 1 hour in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove residual DMSO and salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 75-80 g (91-97%).

Purification and Analytical Characterization

The final product should be a white to off-white solid with a purity of >98% as determined by HPLC.

AnalysisMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Purity RP-HPLC≥98.0% (at 254 nm)
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure
Identity ¹³C NMR (101 MHz, DMSO-d₆)Conforms to structure
Mass LC-MS (ESI+)m/z = 222.04 [M+H]⁺
Melting Point Capillary Method~215-220 °C
Residual Solvents GC-HSMeets ICH Q3C limits

Scale-up and Process Safety Considerations

Transitioning this synthesis to a pilot or manufacturing scale requires careful attention to safety and process control.

  • Thermal Safety (Step 1): The deprotonation of malononitrile with NaH and the subsequent quenching are highly exothermic and evolve hydrogen gas. Ensure adequate cooling capacity and proper ventilation. The addition of NaH should be done in portions, and quenching must be performed slowly at low temperatures.

  • Thermal Safety (Step 2): The reaction of hydrogen peroxide is exothermic. On a large scale, the rate of addition of H₂O₂ must be carefully controlled and linked to the reactor's cooling capacity to prevent a thermal runaway. A reliable process cooling system is mandatory.

  • Reagent Handling:

    • 2,4-Dichloroquinazoline: This is a corrosive solid and a lachrymator. Handle in a ventilated fume hood with appropriate PPE.[6]

    • Sodium Hydride: Extremely reactive with water and moisture. Handle under an inert atmosphere (N₂ or Ar). Mineral oil dispersion should be washed with dry hexanes before use if necessary for kinetic consistency.

    • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with metals and organic materials. Use dedicated and clean addition equipment.

  • Work-up and Isolation: On a larger scale, filtration and drying can become bottlenecks. Ensure appropriately sized filtration equipment (e.g., Nutsche filter-dryer) is available. The large volume of water used for precipitation in Step 2 requires large-capacity vessels.

  • Process Analytical Technology (PAT): For manufacturing, consider implementing in-line monitoring (e.g., ReactIR) to track reaction kinetics and ensure completion, reducing cycle times and improving batch-to-batch consistency.

Overall Workflow Diagram

Workflow cluster_prep Preparation cluster_step1 Step 1: C-C Coupling cluster_step2 Step 2: Amide Formation cluster_finish Finishing prep_reagents Reagent & Reactor Preparation charge_sm Charge Reactor with 2,4-Dichloroquinazoline prep_reagents->charge_sm prep_nuc Prepare Malononitrile Anion charge_sm->prep_nuc add_nuc Controlled Addition of Nucleophile prep_nuc->add_nuc react_1 Reaction & Monitoring (12-16h) add_nuc->react_1 quench_1 Aqueous Quench react_1->quench_1 workup_1 Extraction & Solvent Swap quench_1->workup_1 charge_int Charge Reactor with Intermediate workup_1->charge_int add_h2o2 Controlled Addition of H₂O₂ charge_int->add_h2o2 react_2 Reaction & Monitoring (4-6h) add_h2o2->react_2 precip Precipitation in Water react_2->precip filtration Filtration & Washing precip->filtration drying Vacuum Drying filtration->drying qc QC Analysis (HPLC, NMR, MS) drying->qc package Package & Release qc->package

Figure 2: Step-by-step process workflow diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloroquinazolin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is analyzed by outlining possible causes and providing actionable solutions and protocols.

Issue 1: Low Yield in 2,4-Dichloroquinazoline (Intermediate) Synthesis

The most common route to the target molecule begins with the synthesis of the key intermediate, 2,4-dichloroquinazoline, typically via chlorination of 2,4(1H,3H)-quinazolinedione. Low yields at this stage will critically impact the overall process.

Question: My yield of 2,4-dichloroquinazoline is consistently below expectations. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the chlorination of 2,4(1H,3H)-quinazolinedione are a frequent challenge. The primary causes often revolve around the quality of the starting material, the efficacy of the chlorinating agent, and the reaction conditions.

Possible Causes & Optimization Strategies:

  • Moisture and Impurities in Starting Material: 2,4(1H,3H)-quinazolinedione is hygroscopic. The presence of water will consume the chlorinating agent (e.g., POCl₃) and lead to side reactions.

    • Solution: Ensure the starting quinazolinedione is thoroughly dried under vacuum before use. Verify its purity by measuring its melting point or using analytical techniques like NMR.

  • Inefficient Chlorination: The reaction using phosphorus oxychloride (POCl₃) can be sluggish or incomplete if not properly managed.

    • Solution: Optimize the reaction temperature and time. Refluxing for 2.5 to 4 hours is a common practice.[1][2] The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can act as a catalyst and scavenger for the HCl generated, driving the reaction to completion.

    • Alternative Reagents: While POCl₃ is standard, other reagents like triphosgene or a combination of oxalyl chloride and a catalytic amount of DMF can also be effective.[3]

  • Product Degradation: Harsh reaction conditions, particularly prolonged heating at high temperatures, can lead to the decomposition of the desired product.[4]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[5] Once the starting material is consumed, proceed with the workup immediately to avoid degradation.

  • Difficult Workup and Isolation: The workup for POCl₃ reactions can be hazardous and inefficient if not performed correctly, leading to product loss.

    • Solution: After cooling, the reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃. The product, being organic, will precipitate and can be collected by filtration. Thorough washing with cold water is essential to remove phosphoric acid byproducts.

Workflow for Optimizing 2,4-Dichloroquinazoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start: 2,4(1H,3H)-quinazolinedione dry Dry Starting Material (Vacuum Oven) start->dry react Add POCl₃ (and optional base, e.g., DIPEA) dry->react reflux Heat to Reflux (e.g., 110-115°C) react->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete complete Reaction Complete monitor->complete Complete quench Quench on Ice complete->quench filtrate Filter Precipitate quench->filtrate wash Wash with Cold Water filtrate->wash dry_product Dry Product wash->dry_product end End: Pure 2,4-dichloroquinazoline dry_product->end

Caption: Workflow for 2,4-dichloroquinazoline synthesis.

Issue 2: Poor Regioselectivity and Low Yield in the Final Substitution Step

The core of the synthesis is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline to introduce the acetamide group at the C4 position. This reaction is prone to issues with selectivity, yield, and side reactions.

Question: I am struggling with the final step. The yield is low, and I'm isolating a mixture of products, including the di-substituted quinazoline and a hydrolyzed byproduct. How can I improve the yield and selectivity for the C4 position?

Answer:

This is a multi-faceted problem that hinges on understanding the inherent reactivity of the 2,4-dichloroquinazoline scaffold and carefully controlling the reaction conditions.

1. Understanding C4 vs. C2 Reactivity:

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This is a well-documented phenomenon in quinazoline chemistry.[6]

  • Expertise & Experience: From an electronic standpoint, Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[6] This makes it the more electrophilic site and thus more susceptible to nucleophilic attack. This inherent regioselectivity is the cornerstone of this synthesis, and your experimental design should leverage it.

2. Optimizing the Nucleophilic Attack:

The nucleophile required is the enolate or a related carbanion of acetamide. Generating this species and ensuring it reacts efficiently is critical.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the α-carbon of acetamide.

    • Recommended Bases: Sodium hydride (NaH) or Lithium diisopropylamide (LDA) are suitable choices.

    • Solvent: The reaction must be conducted in an anhydrous aprotic polar solvent like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents will dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism without interfering with the strong base.[5][7]

  • Stoichiometry Control:

    • To prevent di-substitution at both C2 and C4, use a slight excess (1.1-1.2 equivalents) of the acetamide nucleophile. Using a large excess will inevitably lead to the formation of the di-substituted byproduct.

3. Preventing Side Reactions:

  • Hydrolysis: 2,4-dichloroquinazoline is highly susceptible to hydrolysis, which produces 2-chloro-4(3H)-quinazolinone. This impurity is often observed.

    • Solution: The reaction must be performed under strictly anhydrous conditions. Use dry solvents, dry glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Temperature Control: SNAr reactions can be exothermic.

    • Solution: The deprotonation of acetamide should be performed at a low temperature (e.g., 0°C or -78°C for LDA). The addition of the 2,4-dichloroquinazoline can then be done at a low temperature, followed by allowing the reaction to slowly warm to room temperature or be gently heated to drive it to completion.[4]

Troubleshooting Decision Tree for the SNAr Step

G cluster_problems cluster_solutions start Low Yield or Impure Product in Final SNAr Step p1 Main Impurity: Di-substituted Product p2 Main Impurity: Hydrolyzed Product p3 Low Conversion/ No Reaction s1 Reduce equivalents of acetamide nucleophile to ~1.1 eq. Lower reaction temperature. p1->s1 Cause: Excess Nucleophile s2 Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). Ensure starting materials are dry. p2->s2 Cause: Presence of Water s3 Check base strength (use NaH/LDA). Increase temperature after initial addition. Verify starting material purity. p3->s3 Cause: Inefficient Nucleophile Generation or Sub-optimal Temperature

Caption: Decision tree for troubleshooting the final substitution step.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic pathway for this compound?

The most logical and commonly implied pathway is a two-step synthesis:

  • Chlorination: Conversion of commercially available 2,4(1H,3H)-quinazolinedione into 2,4-dichloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][8]

  • Nucleophilic Aromatic Substitution (SNAr): Regioselective substitution of the C4-chloro group of 2,4-dichloroquinazoline with the carbanion of acetamide. This reaction capitalizes on the higher electrophilicity of the C4 position.[6]

Q2: Are there alternative starting materials for 2,4-dichloroquinazoline?

Yes, while starting from 2,4(1H,3H)-quinazolinedione (which comes from anthranilic acid) is common, other routes exist.[8][9] For instance, o-aminobenzonitrile can be reacted with phosgene or its equivalents to yield 2,4-dichloroquinazoline, sometimes in a single step with high yield.[3] However, this method involves highly toxic reagents.

Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is invaluable for real-time tracking. A typical mobile phase would be a mixture of hexane and ethyl acetate. LC-MS is also highly effective for confirming the mass of the product and identifying byproducts.[5]

  • Product Characterization:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for chlorine.

    • FT-IR: Shows characteristic peaks for the amide C=O and N-H stretches.

Q4: What are the most critical safety precautions for this synthesis?

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Quench reactions involving POCl₃ slowly and carefully on ice.

  • Strong Bases (NaH, LDA): Sodium hydride is flammable and reacts violently with water. LDA is typically handled as a solution but is also reactive. Both should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF can form peroxides. Ensure you are using a fresh bottle or test for peroxides if the solvent has been stored for a long time.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloroquinazoline

This protocol is adapted from standard literature procedures.[1][2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4(1H,3H)-quinazolinedione (10.0 g, 61.7 mmol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 60 mL, 645 mmol) to the flask in a fume hood. Add N,N-diisopropylethylamine (DIPEA, 2.1 mL, 12.3 mmol) dropwise.

  • Heating: Heat the mixture to reflux (approx. 110-115°C) and maintain for 3 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material spot disappears.

  • Workup: Allow the mixture to cool to room temperature. In a separate large beaker, prepare crushed ice (approx. 400 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: A solid precipitate will form. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water (3 x 100 mL). Dry the solid under vacuum to yield 2,4-dichloroquinazoline as a solid. The product can be further purified by recrystallization from ethanol if necessary.

ParameterConditionRationale
Chlorinating Agent POCl₃Effective and common reagent for this conversion.[1]
Catalyst/Base DIPEAScavenges HCl, driving the reaction forward.
Temperature Reflux (~110°C)Provides sufficient activation energy for the reaction.[1]
Workup Quenching on IceSafely hydrolyzes excess POCl₃ and precipitates the product.
Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on established principles of SNAr reactions.

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (80 mL) and acetamide (1.44 g, 24.4 mmol). Cool the solution to 0°C in an ice bath.

  • Nucleophile Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.93 g, 23.3 mmol) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Dissolve 2,4-dichloroquinazoline (4.0 g, 20.1 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0°C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product.

References

Technical Support Center: Purification of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-(2-Chloroquinazolin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. We provide field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Section 1: Understanding the Core Purification Challenge

Purifying this compound (MW: 221.64 g/mol , Formula: C₁₀H₈ClN₃O) presents a unique set of challenges rooted in its chemical structure.[1] Success depends on understanding the interplay between the compound's properties and the nature of potential impurities.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by four key structural features:

  • The Quinazoline Core: This heterocyclic system has basic nitrogen atoms, making the compound's solubility pH-dependent. However, the quinazoline ring can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[2]

  • The 2-Chloro Substituent: The chlorine atom at the C2 position is an electrophilic site, making it susceptible to nucleophilic substitution. This is a primary pathway for impurity formation, especially hydrolysis to the corresponding 2-hydroxy (quinazolinone) derivative.

  • The Acetamide Side Chain: The primary amide group (-CONH₂) is polar and capable of hydrogen bonding. This influences solubility in polar solvents and provides a potential site for hydrolysis to a carboxylic acid under strong acid or base conditions.

  • Moderate Polarity: The combination of the aromatic core and the polar side chain gives the molecule moderate polarity, making it soluble in a range of organic solvents like dichloromethane, ethyl acetate, and alcohols, but generally insoluble in water and nonpolar solvents like hexanes.

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities typically arise from unreacted starting materials, side reactions, or degradation. Identifying the likely contaminants is the first step in designing an effective purification scheme.

Impurity Class Potential Structure/Identity Source / Reason for Presence Impact on Purification
Starting Materials Anthranilamide derivatives, Chloroacetylating agents (e.g., chloroacetyl chloride, chloroacetonitrile)Incomplete reaction during synthesis.[3]Usually have very different polarities from the product, making them removable by simple washes or chromatography.
Reaction Intermediates e.g., 2-(Chloromethyl)quinazolinesIncomplete side-chain formation or modification.[3][4]Polarity may be close to the final product, potentially requiring chromatographic separation.
Hydrolysis By-products 2-(2-Hydroxyquinazolin-4-yl)acetamide (Quinazolinone)Reaction of the 2-chloro group with water during reaction workup or storage, often catalyzed by acid or base.Significantly more polar than the target compound due to the H-bonding lactam group. Often removable by recrystallization or chromatography.
Side-Chain Hydrolysis 2-(2-Chloroquinazolin-4-yl)acetic acidHydrolysis of the acetamide group.This acidic impurity can be removed with a mild basic wash (e.g., sat. NaHCO₃), but care must be taken to avoid hydrolysis of the 2-chloro group.
Dimeric By-products Bis-quinazoline structuresSelf-condensation or reaction of an intermediate with the product.[4]High molecular weight and often much less soluble. Can sometimes be removed by filtration if they precipitate selectively.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.

Issue: Poor Initial Purity & Physical Form

Q: My crude product is a sticky oil or a gummy solid after the initial workup. What should I do? A: This is a common issue indicating the presence of significant impurities that are disrupting the crystal lattice formation of your product.

  • Probable Cause: High levels of unreacted starting materials, solvent residues, or highly soluble by-products are present.

  • Troubleshooting Steps:

    • Aqueous Wash: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash sequentially with 1 M HCl (to remove basic impurities), water, saturated NaHCO₃ solution (to remove acidic impurities), and finally, saturated brine to aid phase separation.[5] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate in vacuo. This often removes the most problematic impurities, allowing the product to solidify.

    • Trituration: If the washed product is still an oil, try trituration. Add a poor solvent in which your product is sparingly soluble but impurities are more soluble (e.g., diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.

Issue: Recrystallization Challenges

Q: How do I select the best solvent system for recrystallizing my crude this compound? A: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.

  • Expert Recommendation: Start by testing solubility in a range of solvents on a small scale. A mixed-solvent system often provides the best results. A good starting point is a polar solvent in which the compound is soluble (like ethanol, isopropanol, or ethyl acetate) paired with a nonpolar anti-solvent (like hexanes or heptane).[5][6]

Solvent System Rationale & Use Case Procedure Guideline
Ethanol/Water Good for moderately polar compounds. The product should be soluble in hot ethanol.Dissolve crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Ethyl Acetate/Hexanes Excellent for removing both more polar and nonpolar impurities.Dissolve crude product in a minimal amount of hot ethyl acetate. Add hexanes slowly at room temperature until turbidity persists. Warm slightly to redissolve, then cool slowly.
Dichloromethane/Hexanes Useful if the product is highly soluble in many common solvents.Dissolve the product in a small amount of dichloromethane at room temperature. Slowly add hexanes until the solution becomes cloudy. Allow to stand for crystallization.[5]

Q: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or its eutectic mixture with the solvent).

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for forming well-ordered crystals.

    • Increase Solvent Volume: You may be using too little solvent. Add more of the primary solvent to the hot mixture to ensure the product remains dissolved at a slightly lower temperature.

    • Change Solvent System: Switch to a solvent system with a lower boiling point.

    • Seed the Solution: Add a single, pure crystal of the product to the cooling solution to induce nucleation at the appropriate temperature.

Issue: Column Chromatography Challenges

Q: I need to use flash chromatography. What is a good starting mobile phase for silica gel? A: Based on the compound's moderate polarity, a mixture of a nonpolar and a moderately polar solvent is appropriate.

  • Expert Recommendation:

    • TLC First: Always run a TLC plate first to determine the optimal solvent system. A good system will give your product an Rf value between 0.25 and 0.40.

    • Starting Systems: Begin with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50-60%). For more polar impurities, a small amount of methanol (1-2%) in dichloromethane can be effective.

    • Loading: For best results, dry-load your crude material. Dissolve it in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of your column.

Q: My compound is streaking badly on the TLC plate and the column. What is the cause? A: Streaking is usually caused by one of three issues:

  • Overloading: You have spotted too much material on the TLC plate or loaded too much onto the column.

  • Inappropriate Solvent: The compound has poor solubility in the mobile phase, causing it to streak as it moves. Try a more polar solvent system.

  • Acidic/Basic Nature: The compound is interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount of a modifier to your mobile phase, such as triethylamine (~0.5%) to mask acidic sites on the silica and improve the peak shape of basic compounds.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Purification by Flash Column Chromatography

This protocol is designed for purifying ~1 gram of crude material with an estimated purity of 80-90%.

  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). A good rule of thumb is to use 50-100 g of silica per 1 g of crude product.

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack a uniform bed.

  • Sample Loading: Dissolve ~1 g of crude this compound in 2-3 mL of dichloromethane. Add 2-3 g of silica gel and evaporate the solvent completely using a rotary evaporator to create a dry powder. Carefully layer this powder on top of the packed silica bed.

  • Elution: Begin elution with the starting mobile phase. Collect fractions (e.g., 15-20 mL per fraction).

  • Gradient (Optional): If needed, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Monitoring: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

SOP 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method provides a baseline for purity analysis. Method development may be required for specific impurity profiles.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Section 4: Visualization of Workflows

General Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product (Oil or Solid) TLC_HPLC Initial Purity Check (TLC/HPLC) Crude->TLC_HPLC Wash Aqueous Wash (Acid/Base/Brine) TLC_HPLC->Wash Purity < 90% Recrystal Recrystallization TLC_HPLC->Recrystal Purity > 90% Wash->Recrystal Product Solidifies Chrom Column Chromatography Wash->Chrom Remains Oily Recrystal->Chrom Purity still low Final_HPLC Final Purity Check (HPLC >98%?) Recrystal->Final_HPLC Chrom->Final_HPLC Dry Dry Pure Product Final_HPLC->Dry Characterize Characterization (NMR, MS) Dry->Characterize

References

Technical Support Center: Synthesis of 2-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions, providing in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-chloroquinazoline?

A1: The primary and most widely employed methods for synthesizing 2-chloroquinazoline and its derivatives include:

  • Chlorination of Quinazolin-4(3H)-ones: This is a very common route where the corresponding quinazolin-4(3H)-one is treated with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or with the addition of phosphorus pentachloride (PCl₅).[1][2][3]

  • From 2,4-Dichloroquinazoline: Selective dehalogenation at the C4 position of 2,4-dichloroquinazoline can yield 2-chloroquinazoline. This is a useful method when 2,4-dichloroquinazoline is a readily available starting material.[4]

  • Classical Named Reactions: While often employed for the synthesis of the precursor quinazolinone ring system, classical methods like the Niementowski, Friedländer, and Bischler syntheses are foundational. The resulting quinazolinones are then subjected to chlorination.[5]

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed, question-and-answer-formatted troubleshooting guide for common side products encountered during the synthesis of 2-chloroquinazoline, particularly focusing on the widely used method of chlorinating quinazolin-2(1H)-one or its tautomer, 2-hydroxyquinazoline.

Q2: My reaction to produce 2-chloroquinazoline from quinazolin-2(1H)-one with POCl₃ is showing a significant amount of a byproduct that is insoluble in my organic workup solvent. What is it likely to be, and how can I prevent its formation?

A2: This is a classic issue in this synthesis. The insoluble byproduct is almost certainly unreacted starting material or a partially reacted intermediate. Let's break down the likely culprits and solutions.

Likely Culprit 1: Unreacted Quinazolin-2(1H)-one

  • Causality: The chlorination of the lactam functionality of quinazolin-2(1H)-one with POCl₃ is not instantaneous and requires sufficient thermal energy and reaction time for the conversion to the chloroaromatic system to go to completion. Inadequate heating or shortened reaction times are common causes of incomplete conversion.

  • Troubleshooting:

    • Temperature: Ensure your reaction is heated to a sufficiently high temperature, typically refluxing in POCl₃ (around 105 °C).

    • Reaction Time: Monitor the reaction by TLC or LC-MS. If you observe the persistence of the starting material spot, extend the reflux time.

    • Reagent Stoichiometry: While POCl₃ is often used as the solvent, ensuring a sufficient excess is present is crucial for driving the reaction to completion.

Likely Culprit 2: Phosphorylated Intermediates

  • Causality: The reaction of quinazolinones with POCl₃ proceeds through phosphorylated intermediates.[2] These intermediates are salts and are often insoluble in non-polar organic solvents used during workup. If the subsequent conversion of these intermediates to the final product is incomplete, they will precipitate.

  • Troubleshooting:

    • Heating: As with unreacted starting material, ensuring the reaction is heated sufficiently (e.g., 70-90 °C or higher) is critical to drive the conversion of these intermediates to the final product.[2]

    • Quenching: A careful quench of the reaction mixture onto ice is standard. However, if a significant amount of phosphorylated intermediates remains, they can be hydrolyzed back to the starting quinazolinone.

dot

cluster_0 Troubleshooting Incomplete Chlorination cluster_1 Key Parameters Start Quinazolin-2(1H)-one + POCl3 Intermediate Phosphorylated Intermediate Start->Intermediate Phosphorylation Side_Product Unreacted Starting Material / Insoluble Intermediates Start->Side_Product Incomplete Reaction Product 2-Chloroquinazoline Intermediate->Product Chlorination & Aromatization Intermediate->Side_Product Incomplete Reaction Temp Sufficient Temperature (e.g., reflux) Time Adequate Reaction Time Stoichiometry POCl3 Excess

Caption: Troubleshooting workflow for incomplete chlorination.

Q3: I've successfully synthesized 2-chloroquinazoline, but upon standing or during purification, I'm observing the formation of a new, more polar spot on my TLC. What is this, and how can I avoid it?

A3: This is a very common issue and is due to the hydrolysis of your product.

  • Side Product Identity: The new, more polar compound is quinazolin-2(1H)-one, the starting material for the chlorination.

  • Causality: 2-Chloroquinazoline is susceptible to nucleophilic aromatic substitution, and water is a sufficiently strong nucleophile, especially at elevated temperatures or under non-neutral pH conditions, to displace the chloride and reform the lactam.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all your glassware is thoroughly dried before use. Use anhydrous solvents for extraction and purification.

    • Workup: When quenching the reaction with ice/water, perform the extraction into an organic solvent promptly. Do not allow the aqueous acidic solution of your product to stand for extended periods.

    • Neutralization: After extraction, washing the organic layer with a mild base like saturated sodium bicarbonate solution can help to neutralize any residual acid that could catalyze hydrolysis. Follow this with a brine wash and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

    • Storage: Store the purified 2-chloroquinazoline in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a desiccator to protect it from atmospheric moisture.

dot

cluster_0 Hydrolysis of 2-Chloroquinazoline cluster_1 Prevention Strategies Product 2-Chloroquinazoline Hydrolysis_Product Quinazolin-2(1H)-one Product->Hydrolysis_Product Nucleophilic Attack Water H2O (Moisture) Water->Product Prevention • Use Anhydrous Solvents • Prompt Workup • Neutralize Acid • Thorough Drying • Inert Atmosphere Storage

Caption: Mechanism and prevention of 2-chloroquinazoline hydrolysis.

Q4: My synthesis started from anthranilic acid and urea to form quinazoline-2,4(1H,3H)-dione, followed by chlorination. However, my final product is a mixture of 2-chloroquinazoline and 2,4-dichloroquinazoline. How can I improve the selectivity?

A4: This is a common selectivity challenge when starting from quinazoline-2,4(1H,3H)-dione.

  • Side Product Identity: 2,4-Dichloroquinazoline.

  • Causality: Both the lactam oxygens at the 2 and 4 positions of quinazoline-2,4(1H,3H)-dione can be converted to chlorides by POCl₃. The reactivity of the 4-position is generally higher than the 2-position. Harsh reaction conditions (prolonged heating, high temperatures) will favor the formation of the dichloro byproduct.

  • Troubleshooting & Mitigation:

    • Temperature Control: Carefully control the reaction temperature. Over-heating will drive the reaction towards the formation of 2,4-dichloroquinazoline.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the desired mono-chlorinated product is maximized.

    • Alternative Starting Material: If feasible, synthesizing 2-chloro-4-hydroxyquinazoline first and then selectively deoxygenating the 4-position can be a more controlled route. However, the more common approach to obtaining pure 2-chloroquinazoline from the dione is to first synthesize 2,4-dichloroquinazoline and then selectively reduce the 4-chloro group.[4]

dot

cluster_0 Chlorination of Quinazoline-2,4(1H,3H)-dione Start Quinazoline-2,4(1H,3H)-dione Intermediate 2-Chloro-4-hydroxyquinazoline Start->Intermediate POCl3 (mild) Side_Product 2,4-Dichloroquinazoline Start->Side_Product POCl3 (harsh) Product 2-Chloroquinazoline Intermediate->Product Further Reaction/Workup Intermediate->Side_Product POCl3 (harsh)

Caption: Competing pathways in the chlorination of quinazolinedione.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinazoline from Quinazolin-2(1H)-one

Materials:

  • Quinazolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-2(1H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents, can be used as the solvent).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and toluene. Caution: This is an exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloroquinazoline.

Protocol 2: Purification of 2-Chloroquinazoline by Recrystallization

Solvent Selection: A good solvent for recrystallization is one in which 2-chloroquinazoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water can be effective.

Procedure:

  • Dissolve the crude 2-chloroquinazoline in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If using charcoal, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification of 2-Chloroquinazoline by Column Chromatography

Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis to achieve an Rf value for the product of approximately 0.25-0.35.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack a chromatography column.

  • Dissolve the crude 2-chloroquinazoline in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-chloroquinazoline.

IV. Data Summary

Side ProductCommon CauseMitigation Strategy
Quinazolin-2(1H)-one Incomplete chlorination or hydrolysisEnsure sufficient heating and reaction time; use anhydrous conditions and perform a prompt, neutral workup.
2,4-Dichloroquinazoline Over-chlorination of quinazoline-2,4(1H,3H)-dioneCareful control of reaction temperature and time; consider an alternative synthetic route.
Phosphorylated Intermediates Incomplete conversion during chlorinationEnsure adequate heating to drive the reaction to completion.

V. References

  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem. --INVALID-LINK--

  • Niementowski quinoline synthesis. Wikipedia. --INVALID-LINK--

  • Mechanism involved in the formation of quinazoline (1). ResearchGate. --INVALID-LINK--

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. --INVALID-LINK--

  • Synthesis of Quinazolinones and Quinazolines. ResearchGate. --INVALID-LINK--

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. --INVALID-LINK--

  • Niementowski quinazoline synthesis. chemeurope.com. --INVALID-LINK--

  • POCl3 chlorination of 4-quinazolones. PubMed. --INVALID-LINK--

  • Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents. --INVALID-LINK--

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. --INVALID-LINK--

  • 2,4-Dichloroquinazoline synthesis. ChemicalBook. --INVALID-LINK--

  • Niementowski Quinazoline Synthesis. Merck Index. --INVALID-LINK--

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. --INVALID-LINK--

  • Preparation of 2,4-dichloroquinazoline. Google Patents. --INVALID-LINK--

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. --INVALID-LINK--

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. --INVALID-LINK--

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. --INVALID-LINK--

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. --INVALID-LINK--

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. --INVALID-LINK--

  • Friedländer Quinoline Synthesis. Alfa Chemistry. --INVALID-LINK--

  • The Friedländer Synthesis of Quinolines. ResearchGate. --INVALID-LINK--

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. ResearchGate. --INVALID-LINK--

  • Synthesis of quinazolines. Organic Chemistry Portal. --INVALID-LINK--

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. --INVALID-LINK--

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. --INVALID-LINK--

  • The Friedländer Synthesis of Quinolines. Organic Reactions. --INVALID-LINK--

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. --INVALID-LINK--

  • Friedländer synthesis. Wikipedia. --INVALID-LINK--

  • The Friedländer Synthesis of Quinolines. Semantic Scholar. --INVALID-LINK--

  • Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. BenchChem. --INVALID-LINK--

  • Recrystallization using two solvents. YouTube. --INVALID-LINK--

  • Recrystallization - Part 2. University of Calgary. --INVALID-LINK--

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. --INVALID-LINK--

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. --INVALID-LINK--

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. --INVALID-LINK--

  • Recrystallization. University of California, Los Angeles. --INVALID-LINK--

  • Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline. BenchChem. --INVALID-LINK--

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. --INVALID-LINK--

  • Quinazoline derivatives: synthesis and bioactivities. PMC. --INVALID-LINK--

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. --INVALID-LINK--

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. --INVALID-LINK--

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. --INVALID-LINK--

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. University of Rochester. --INVALID-LINK--

References

Technical Support Center: Optimizing Quinazoline Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the quinazoline scaffold—a privileged structure in drug discovery.[1] Here, we move beyond simple protocols to address the nuanced challenges you may encounter at the bench. Our focus is on diagnosing problems, understanding the underlying chemical principles, and providing actionable solutions to optimize your reaction conditions.

Part 1: General Troubleshooting Guide

This section addresses the most common issues that arise during quinazoline synthesis, regardless of the specific synthetic route.

Q1: My reaction shows very low or no conversion to the desired product. How do I begin troubleshooting?

A1: Low conversion is a frequent and frustrating issue. A systematic approach is key to identifying the root cause. The primary factors to investigate are reactant quality, reaction conditions (temperature, solvent), and catalyst activity (if applicable).[2]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the cause of low conversion.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Chloroquinazolin-4-yl)acetamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Chloroquinazolin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility issues commonly encountered with this compound during in vitro and other experimental assays. Our goal is to equip you with the knowledge to troubleshoot these challenges effectively, ensuring the reliability and reproducibility of your results.

I. Understanding the Challenge: Physicochemical Properties

This compound, a member of the quinazoline class of compounds, often exhibits poor aqueous solubility due to its chemical structure. Quinazoline derivatives are known for their diverse biological activities, making them valuable in drug discovery. However, their hydrophobic nature can lead to precipitation in aqueous assay buffers, causing inaccurate and unreliable data.

II. Troubleshooting & FAQs

This section addresses common questions and issues related to the solubility of this compound.

Q1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "crashing out," where a compound with poor aqueous solubility precipitates from its organic stock solution upon dilution into an aqueous medium[1].

Causality: Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds[2]. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. If the final concentration of the compound exceeds its solubility limit in the aqueous buffer (even with a small percentage of DMSO), it will precipitate.

Recommended Actions & Protocols:
  • Optimize Final DMSO Concentration: The first step is to determine the maximum tolerable DMSO concentration for your specific assay. Many cell-based assays are sensitive to DMSO, with concentrations above 0.5% often leading to cytotoxicity[3]. It's crucial to perform a vehicle control experiment to assess the impact of different DMSO concentrations on your assay system. Generally, keeping the final DMSO concentration below 0.5% is recommended, and even as low as 0.1% for sensitive cell lines[3][4].

  • Step-wise Dilution Protocol: Instead of a single large dilution, a serial dilution approach can help prevent precipitation.

    • Step 1: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.

    • Step 2: Create an intermediate dilution in a solvent with better miscibility with water, such as ethanol or polyethylene glycol (PEG), if compatible with your assay.

    • Step 3: Perform the final dilution into your pre-warmed aqueous assay buffer with vigorous vortexing to ensure rapid and uniform dispersion.

  • Aqueous Solubility Assessment: Determine the approximate aqueous solubility of your compound. This can be done by preparing a saturated solution in your assay buffer, incubating it, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation.

Q2: I've minimized the DMSO concentration, but my compound still seems to be precipitating over the course of a long-term cell culture experiment. What are my options?

A2: For long-term experiments, maintaining compound solubility is critical. Several formulation strategies can be employed to enhance and maintain the solubility of poorly soluble compounds in aqueous media.

Formulation Strategies:
  • Co-solvents: These are water-miscible organic solvents added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound[5].

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used[5].

    • Protocol: Prepare a concentrated stock in DMSO, then make an intermediate dilution in a co-solvent before the final dilution into the aqueous buffer. It's essential to test the tolerance of your assay system to the chosen co-solvent.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility[6][7].

    • Types of Surfactants:

      • Non-ionic: Tween® 20, Triton™ X-100 are commonly used in in vitro assays to reduce non-specific binding and improve flow properties[8].

      • Anionic: Sodium dodecyl sulfate (SDS) is less common due to its potential to denature proteins[8].

      • Cationic and Zwitterionic: These have specialized applications but should be used with caution as they can interact with biological membranes[8][9].

    • Considerations: The choice and concentration of a surfactant must be carefully optimized for each assay, as they can interfere with biological processes.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility[10][11][12].

    • Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations[2][12][13].

    • Mechanism: The hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior allows the complex to dissolve in water[11][14].

Data Summary: Solubility Enhancement Strategies
StrategyMechanismCommon ExamplesKey Considerations
Co-solvents Increase the polarity of the solvent mixture[5].Ethanol, Propylene Glycol, PEG 400Assay compatibility and potential for cytotoxicity.
Surfactants Form micelles to encapsulate hydrophobic compounds[6].Tween® 20, Triton™ X-100, Pluronics®Can interfere with protein function and cell membranes. Determine the Critical Micelle Concentration (CMC).
Cyclodextrins Form inclusion complexes[10][11].HP-β-CD, SBE-β-CDStoichiometry of the complex and potential for cholesterol extraction from cell membranes.
Q3: How do I prepare a stock solution of this compound to ensure maximum solubility and stability?

A3: Proper preparation and storage of stock solutions are fundamental for obtaining reliable experimental results[15].

Step-by-Step Protocol for Stock Solution Preparation:
  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance[16].

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Dissolution:

    • Add the solvent to the solid compound.

    • Vortex thoroughly to aid dissolution.

    • If necessary, use a sonicator or gentle warming (be cautious of compound stability at elevated temperatures) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Amber vials can protect light-sensitive compounds[15]. Store at -20°C or -80°C as recommended for the compound.

Q4: Are there any alternative solvents to DMSO I can use for my stock solution?

A4: While DMSO is the most common, other organic solvents can be used, depending on the compound's solubility and the assay's compatibility.

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds.

  • Ethanol: A less polar solvent that can be suitable for some compounds and is often better tolerated in biological systems than DMSO.

  • N-methyl-2-pyrrolidone (NMP): A versatile solvent with a good safety profile.

Important Note: Always verify the solubility of this compound in any alternative solvent before preparing a large stock solution. Additionally, perform vehicle control experiments to ensure the chosen solvent does not interfere with your assay.

III. Visualization of Experimental Workflows

Workflow for Solubility Troubleshooting

This diagram outlines a systematic approach to addressing solubility issues with your compound.

G A Start: Compound Precipitation Observed B Prepare 10 mM Stock in 100% DMSO A->B C Determine Max Tolerable DMSO % in Assay (Vehicle Control) B->C D Test Direct Dilution into Assay Buffer C->D E Precipitation Still Occurs? D->E F Implement Step-wise Dilution E->F Yes M Successful Solubilization E->M No G Precipitation Still Occurs? F->G H Explore Formulation Strategies G->H Yes G->M No I Co-solvents (e.g., Ethanol, PEG) H->I J Surfactants (e.g., Tween® 20) H->J K Cyclodextrins (e.g., HP-β-CD) H->K L Test Formulation in Assay (Vehicle Control) I->L J->L K->L L->M

Caption: A logical workflow for troubleshooting compound solubility.

Decision Tree for Formulation Strategy

This diagram helps in selecting an appropriate formulation strategy based on experimental needs.

G A Need to Enhance Aqueous Solubility B Short-term Assay (< 4 hours)? A->B C Long-term Assay (> 4 hours)? A->C D Try Co-solvents (e.g., Ethanol, PEG) B->D E Consider Surfactants (e.g., Tween® 20) C->E F Consider Cyclodextrins (e.g., HP-β-CD) C->F K Final Formulation Selection D->K G Is Protein Denaturation a Concern? E->G I Is Cholesterol Depletion a Concern in Cell Assay? F->I H Avoid Anionic Surfactants (e.g., SDS) G->H Yes H->K J Use Cyclodextrins with Caution/Titrate Concentration I->J Yes J->K

Caption: A decision-making guide for selecting a formulation strategy.

IV. References

  • Quora. (2017). What effects does DMSO have on cell assays? --INVALID-LINK--

  • Scientist Solutions. (2025). DMSO in cell based assays. --INVALID-LINK--

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. --INVALID-LINK--

  • Cayman Chemical. (2018). Alternative Surfactants for Handling Membrane Proteins In Vitro. --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. --INVALID-LINK--

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. --INVALID-LINK--

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. --INVALID-LINK--

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. --INVALID-LINK--

  • MedchemExpress.com. (n.d.). Co-solvents. --INVALID-LINK--

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. --INVALID-LINK--

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. --INVALID-LINK--

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--

  • PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. --INVALID-LINK--

  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. --INVALID-LINK--

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. --INVALID-LINK--

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. --INVALID-LINK--

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. --INVALID-LINK--

  • ACS Publications. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. --INVALID-LINK--

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. --INVALID-LINK--

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. --INVALID-LINK--

References

Quinazoline N-Oxide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline N-oxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of these synthetic procedures. Here, we address common challenges in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you with robust, self-validating protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My direct N-oxidation of a substituted quinazoline is resulting in very low yields and a complex mixture of products. What is happening?

This is a common and frustrating issue. The direct oxidation of the quinazoline core is often complicated by a lack of selectivity and the inherent reactivity of the pyrimidine ring.[1][2] Let's break down the likely culprits:

  • Over-oxidation to Quinazolinone: The C4 position of the quinazoline ring is susceptible to oxidation, which leads to the formation of a quinazolinone byproduct.[3] This is especially prevalent when using strong oxidizing agents or when the reaction is exposed to atmospheric oxygen.

  • Formation of a Mixture of N-1 and N-3 Oxides: Direct oxidation can lack regioselectivity, leading to a mixture of the desired N-3 oxide and the isomeric N-1 oxide.[1][2] The electronic properties of your substituents on the quinazoline ring will influence the ratio of these products.

  • Ring Opening and Decomposition: The pyrimidine nucleus can be susceptible to hydrolysis and ring-opening, particularly under harsh oxidative or acidic/basic conditions, leading to a significant reduction in the yield of the desired N-oxide.[1][2]

Troubleshooting Workflow for Low Yield in Direct N-Oxidation:

start Low Yield / Complex Mixture in Direct N-Oxidation check_oxidant Is a strong oxidant (e.g., excess m-CPBA) being used? start->check_oxidant mild_oxidant Switch to a milder oxidant (e.g., H2O2/Na2WO4) or use stoichiometric amounts of m-CPBA. check_oxidant->mild_oxidant Yes check_atmosphere Is the reaction run under an inert atmosphere? check_oxidant->check_atmosphere No solution Improved Yield and Purity mild_oxidant->solution use_inert Conduct the reaction under Nitrogen or Argon to exclude O2. check_atmosphere->use_inert No check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes use_inert->solution lower_temp Lower the reaction temperature and monitor by TLC. check_temp->lower_temp Yes check_ph Are the workup conditions harsh (strong acid/base)? check_temp->check_ph No lower_temp->solution neutral_workup Perform a prompt, neutral workup. check_ph->neutral_workup Yes check_ph->solution No neutral_workup->solution

Caption: Troubleshooting workflow for direct N-oxidation issues.

FAQ 2: I am attempting a synthesis via cyclization of a 2-aminoaryl ketone oxime precursor, but the reaction is stalling. What are the key parameters to investigate?

The cyclization of 2-aminoaryl ketone oximes is a robust method for selectively preparing quinazoline 3-oxides.[3] If the reaction is not proceeding to completion, consider the following factors:

  • Inadequate Acid Catalysis: Many of these cyclizations are acid-promoted. For instance, using trifluoroacetic acid (TFA) or hydroxylamine hydrochloride facilitates the reaction by protonating the amide oxygen, which activates the amide carbon for nucleophilic attack by the oxime nitrogen.[2]

  • Insufficient Temperature or Reaction Time: Like many condensation reactions, this cyclization may require elevated temperatures (reflux) and sufficient time to proceed to completion.[3]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved at the reaction temperature, the reaction rate will be significantly hampered. Consider solvent systems like DMF or DMSO for more polar substrates.[3]

Experimental Protocol: Acid-Promoted Intramolecular Cyclization

  • Reagent Preparation: Dissolve the N-[2-(1-hydroxyiminoethyl)phenyl]amide derivative (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA) or an ethanol/pyridine mixture.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (N2 or Ar) if your substrate is sensitive to oxidation.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, and perform an aqueous workup, neutralizing any acid.

  • Purification: Purify the crude product via silica gel column chromatography.

FAQ 3: My final product is consistently contaminated with the corresponding deoxygenated quinazoline. How can I prevent this?

The N-O bond in quinazoline N-oxides can be labile under certain conditions. Unintentional deoxygenation can occur due to:

  • Reductive Workup Conditions: Using reducing agents during the workup will cleave the N-O bond.

  • Presence of Low-Valent Phosphorus or Metal Reagents: Reagents like PCl3, POCl3, or catalytic hydrogenation conditions (e.g., Raney Nickel, Zn) are known to deoxygenate N-oxides.[1][2]

  • Thermal Decomposition: While generally stable at room temperature, prolonged heating at high temperatures can lead to decomposition and potential deoxygenation.[4]

Preventative Measures:

  • Avoid Reductive Reagents: Scrutinize your workup and purification steps to ensure no reducing agents are present.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.

  • Careful Choice of Reagents: If your synthesis involves multiple steps, ensure that reagents used in subsequent steps are compatible with the N-oxide functionality.

Troubleshooting Guides

Issue 1: Formation of Quinazolinone Byproduct

Q: I am consistently isolating a significant amount of quinazolin-4(3H)-one alongside my desired quinazoline N-oxide. What is the mechanism of its formation and how can I suppress it?

A: The formation of a quinazolinone is a common side reaction, particularly in direct oxidation methods.[3] It arises from the oxidation of the C4 position of the quinazoline ring.

Mechanism of Quinazolinone Formation:

quinazoline Quinazoline n_oxide Quinazoline N-Oxide quinazoline->n_oxide N-Oxidation oxidant [O] (e.g., m-CPBA, Air) n_oxide->oxidant Further Oxidation quinazolinone Quinazolin-4(3H)-one oxidant->quinazolinone C4-Oxidation

Caption: Pathway to quinazolinone byproduct formation.

Solutions:

  • Reaction under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is crucial to prevent oxidation by atmospheric oxygen.[3]

  • Stoichiometric Control of Oxidant: If using a potent oxidant like m-CPBA, use a stoichiometric amount (1.0-1.2 equivalents) to favor N-oxidation over C4-oxidation.

  • Milder Oxidizing Agents: Consider using milder and more selective oxidizing systems, such as hydrogen peroxide with a sodium tungstate catalyst (H₂O₂/Na₂WO₄).[3]

Oxidizing AgentTypical ConditionsSelectivity
m-CPBACH₂Cl₂, 0 °C to RTCan lead to over-oxidation
Monoperphthalic AcidEther, RTMixture of N-1/N-3 oxides and quinazolinone[1][2]
H₂O₂ / Na₂WO₄THF, RTGenerally milder and can be more selective[3]

Table 1. Comparison of common oxidizing agents for N-oxidation.

Issue 2: Difficulty in Product Purification

Q: My quinazoline N-oxide is highly polar and streaks on the TLC plate, making purification by column chromatography challenging. What are some effective purification strategies?

A: The high polarity of N-oxides, due to the N⁺-O⁻ bond, is a well-known challenge during purification. Streaking on silica gel TLC plates is common. Here are some field-proven strategies:

  • TLC and Column Chromatography Optimization:

    • Solvent System Modification: Add a small amount of a polar, protic solvent like methanol or a base like triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5% triethylamine). This can help to reduce tailing on the silica gel by competing for active sites.

    • Use of Different Stationary Phases: If standard silica gel is problematic, consider using alumina (basic or neutral) or a polar-copolymerized C18 column for reversed-phase chromatography.[5]

  • TLC Visualization:

    • UV Light: Quinazoline N-oxides are typically UV-active and can be visualized under a UV lamp (254 nm).

    • Staining: If the compound is not sufficiently UV-active, a universal stain like phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄) can be effective.[6]

  • Alternative Purification Techniques:

    • Recrystallization: If your crude product is reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for obtaining pure material.[7]

    • Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

TechniqueAdvantagesDisadvantages
Column Chromatography High capacity, widely availableCan be challenging for highly polar compounds
Recrystallization Can provide very pure material, scalableRequires a suitable solvent system, may have lower recovery
Preparative HPLC High resolution for difficult separationsLower capacity, more expensive

Table 2. Comparison of purification techniques for quinazoline N-oxides.

References

Technical Support Center: A Senior Application Scientist's Guide to Minimizing Impurities in 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(2-Chloroquinazolin-4-yl)acetamide (MW: 221.64 g/mol )[1]. As researchers and drug development professionals, achieving high purity in heterocyclic active pharmaceutical ingredient (API) intermediates is paramount for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product[2]. The synthesis of quinazoline derivatives, while well-established, is often accompanied by the formation of closely related impurities that can be challenging to remove[3][4].

This guide is designed to move beyond simple procedural lists. It provides a deep dive into the causality behind impurity formation and offers field-proven troubleshooting strategies and purification protocols. Every recommendation is grounded in chemical principles to empower you to not only solve current purity issues but also prevent them in future experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of this compound.

Q1: What are the most common impurities I should expect in my crude product? A: The impurity profile is highly dependent on your specific synthetic route. However, the most prevalent impurities typically include:

  • Unreacted Starting Materials: Such as anthranilamide derivatives.

  • Hydrolysis Product: 2-(2-Hydroxyquinazolin-4-yl)acetamide, formed by the substitution of the C2-chloro group with a hydroxyl group.

  • Cyclization Byproducts: Incompletely cyclized intermediates or isomers formed during ring closure.

  • Dimeric Species: High molecular weight impurities formed through side-reactions, especially under harsh basic or thermal conditions[3].

Q2: My final, isolated product is off-white, yellow, or even brownish instead of the expected white solid. What is the likely cause? A: Discoloration is almost always indicative of impurities. Highly conjugated starting materials, trace amounts of metallic catalysts from previous steps, or small quantities of polymeric or degradation byproducts can impart color. While the product may appear pure by some analyses (e.g., NMR if the impurity is non-protonated or in low concentration), the color suggests that further purification is necessary for high-purity applications.

Q3: What is the most reliable analytical method for routine purity assessment of this compound? A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for accurately quantifying the purity of quinazoline derivatives and other pharmaceutical intermediates.[5][6] It provides excellent resolution for separating the main product from closely related impurities. For structural confirmation of unknown peaks, hyphenated techniques like LC-MS are invaluable[2].

Q4: Is it possible to achieve >99.5% purity using only recrystallization, or is column chromatography mandatory? A: Achieving high purity via recrystallization alone is possible but depends entirely on the nature and concentration of the impurities. If the impurities have significantly different solubility profiles from the desired product in a given solvent system, multiple recrystallizations can be very effective. However, for removing closely related structural analogs (like the hydrolysis product) or for purifying very complex crude mixtures, flash column chromatography is often the only viable and efficient method.

Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to identifying and eliminating specific impurities.

Issue 1: Presence of Starting Materials or Early-Stage Intermediates
  • Symptom: You observe peaks in your HPLC chromatogram that correspond to the retention times of your starting materials (e.g., a substituted anthranilamide). Your ¹H NMR may show extra aromatic signals that do not integrate with the main product.

  • Expert Analysis (The "Why"): This is a straightforward issue of incomplete reaction. The root cause is typically insufficient reaction time, incorrect temperature, improper stoichiometry of reagents, or poor reagent quality. The cyclization step to form the quinazoline ring is often the most demanding part of the synthesis[7][8].

  • Identification & Confirmation:

    • HPLC: Prepare standards of your key starting materials and perform a co-injection with your crude product. A significant increase in the area of a specific peak confirms its identity.

    • TLC: Co-spot your crude material alongside the starting materials on a TLC plate for a rapid qualitative assessment.

  • Corrective Action (Purification Protocol):

    • Acid-Base Wash: If the starting material has a basic (e.g., amine) or acidic (e.g., carboxylic acid) functional group not present in the final product, an aqueous acid-base wash of an organic solution of the crude product can be highly effective. For example, an unreacted anthranilamide derivative can be removed by washing a dichloromethane solution of the product with 1M HCl.

    • Recrystallization: If the solubility difference is sufficient, recrystallization can effectively remove residual starting materials.

  • Authoritative Prevention:

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress every 1-2 hours using TLC or HPLC until the starting material spot/peak is no longer visible.

    • Stoichiometry: Re-evaluate the stoichiometry. Sometimes, a slight excess (1.1-1.2 equivalents) of one reagent (e.g., the acylating or cyclizing agent) can drive the reaction to completion.

Issue 2: The Hydrolysis Impurity - 2-(2-Hydroxyquinazolin-4-yl)acetamide
  • Symptom: A prominent peak appears in the HPLC chromatogram, typically at an earlier retention time than the main product due to its increased polarity. LC-MS analysis reveals a mass corresponding to [M-19], representing the replacement of Chlorine (35.45 u) with a Hydroxyl group (17.01 u).

  • Expert Analysis (The "Why"): The C2 position on the quinazoline ring is electron-deficient and highly susceptible to nucleophilic substitution[9]. The chlorine atom is a good leaving group, and any water present during the reaction, aqueous workup, or even from atmospheric moisture in solvents can act as a nucleophile, leading to the formation of the corresponding 2-hydroxy (or quinazolinone tautomer) derivative[10]. This is often the most persistent and challenging impurity.

  • Identification & Confirmation:

    • LC-MS: This is the definitive method. Look for an ion with a mass of m/z 204.07 [M+H]⁺ for the impurity, compared to m/z 222.04 [M+H]⁺ for the desired chloro-product.

    • ¹H NMR: In some cases, you may see the appearance of a broad singlet corresponding to the N-H/O-H of the quinazolinone tautomer, although it can be difficult to distinguish from other exchangeable protons.

hydrolysis_workflow start Crude Product Analysis (HPLC/LC-MS) check_hydrolysis Hydrolysis Impurity (m/z 204) Detected? start->check_hydrolysis recrystallize Attempt Optimized Recrystallization check_hydrolysis->recrystallize Yes end_ok Product Meets Spec check_hydrolysis->end_ok No check_purity_1 Purity > 99.5%? recrystallize->check_purity_1 chromatography Perform Flash Column Chromatography check_purity_1->chromatography No check_purity_1->end_ok Yes check_purity_2 Purity > 99.5%? chromatography->check_purity_2 check_purity_2->end_ok Yes end_fail Re-evaluate Strategy (Re-synthesis or further purification) check_purity_2->end_fail No

Caption: Workflow for addressing the hydrolysis impurity.

  • Corrective Action (Purification Protocol):

    • Flash Column Chromatography: This is the most reliable method. The polarity difference between the chloro- and hydroxy- species is usually sufficient for good separation on silica gel. See the detailed protocol below.

  • Authoritative Prevention:

    • Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven (120 °C) overnight and cool under a stream of inert gas.

    • Inert Atmosphere: Conduct the reaction, especially if it involves heat or sensitive reagents like POCl₃, under a nitrogen or argon atmosphere to exclude atmospheric moisture[11].

    • Non-Aqueous Workup: If possible, design a workup procedure that avoids direct contact with bulk water until the product is crystallized and stable. For example, quenching a reaction with a saturated solution of sodium bicarbonate should be done cautiously at low temperatures.

Validated Experimental Protocols

Protocol 1: High-Purity Flash Column Chromatography

This protocol is optimized for separating the target compound from its more polar hydrolysis byproduct.

  • Slurry Preparation: Dissolve/suspend 1.0 g of the crude product in a minimal amount of dichloromethane (DCM). Add ~1.5 g of silica gel (230-400 mesh) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading technique prevents solvent effects and improves separation.

  • Column Packing: Dry-pack a glass column with silica gel (~50-100x the mass of the crude product) in hexane. Then, wet-pack by flushing the column with the starting mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate) until the silica bed is stable and free of air bubbles.

  • Loading and Elution: Carefully add the silica slurry from step 1 to the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) towards 50:50 Hexane:Ethyl Acetate. The optimal gradient will depend on your specific impurity profile, determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions based on TLC or an in-line UV detector. The desired product, being less polar, should elute before the hydroxy impurity.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC. Pool the fractions containing the pure product (>99.5% purity) and concentrate under reduced pressure to yield a white solid.

Protocol 2: Standard RP-HPLC Method for Purity Assessment

This method serves as a reliable standard for determining the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Data Summary & Visualization

Table 1: Common Impurities & Identification Markers
Impurity NamePotential StructureMolecular Weight ( g/mol )Typical HPLC BehaviorKey Analytical Marker
Product This compound221.64Main Peak (Normalized RT = 1.0)LC-MS: m/z 222.0 [M+H]⁺
Hydrolysis Product 2-(2-Hydroxyquinazolin-4-yl)acetamide203.19More Polar (RRT < 1.0)LC-MS: m/z 204.1 [M+H]⁺
Anthranilamide (Example Structure)136.15Typically More Polar (RRT < 1.0)HPLC: Co-elutes with standard

Diagram: Synthetic Pathway and Origin of Impurities

G A Anthranilamide Derivative B Cyclization/ Chlorination A->B Incomplete Reaction A->B Reagents C Crude Product This compound B->C Main Pathway Impurity1 Unreacted Starting Material B->Impurity1 Impurity2 Hydrolysis Impurity (2-Hydroxy...) C->Impurity2 H₂O (Workup/Moisture)

Caption: Simplified reaction pathway showing the formation of key impurities.

References

Stability testing of 2-(2-Chloroquinazolin-4-yl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL

Welcome to the technical support resource for researchers working with 2-(2-Chloroquinazolin-4-yl)acetamide. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to ensure the integrity and success of your stability studies.

Section 1: Fundamentals & Initial Assessment

This section covers the essential preliminary steps and foundational knowledge required before initiating a full stability program.

FAQ 1: What are the primary chemical liabilities of this compound?

Answer: From a chemical structure perspective, this compound has two primary "hot spots" for degradation:

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the quinazoline ring is highly susceptible to nucleophilic substitution.[1] This is the most probable site of hydrolytic degradation, where the chlorine is replaced by a hydroxyl group, which then likely tautomerizes to the more stable 2-oxo (quinazolinone) form.[2]

  • The Acetamide Side Chain: The amide bond in the acetamide group at the C4 position is prone to hydrolysis under both acidic and basic conditions, which would cleave the side chain to form the corresponding carboxylic acid or its salt.

Understanding these liabilities is critical for designing a robust stability-indicating analytical method, as you must be able to resolve the parent compound from these potential degradants.

FAQ 2: What initial analytical method development should be performed?

Answer: Before initiating forced degradation, a reliable preliminary analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is essential.

  • Column Choice: A C18 column is a standard starting point.[3] However, given that quinazolines are basic heterocycles, you may encounter peak tailing due to interactions with residual silanols on the silica backbone.[3] Consider using a modern, end-capped, or base-deactivated column specifically designed for basic compounds to achieve better peak symmetry.

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Start with a gradient elution to ensure all potential impurities are eluted from the column. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic compounds.

  • Detection: UV detection is standard. Perform a UV scan of the compound in your mobile phase to determine the optimal wavelength for detection, typically the λ-max, to ensure high sensitivity.

Section 2: Forced Degradation Studies: A Practical Guide

Forced degradation (or stress testing) is a cornerstone of stability analysis, designed to identify potential degradation pathways and validate the stability-indicating power of your analytical method.[4] These studies are mandated by regulatory bodies like the ICH.[4][5][6][7][8]

Workflow for Forced Degradation Studies

The following diagram outlines a standard workflow for conducting forced degradation studies in line with ICH guidelines.[9]

Forced_Degradation_Workflow start_end start_end process process condition condition analysis analysis decision decision Start Start: Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid (e.g., 0.1 M HCl) Stress->Acid Base Base (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Neutralize Neutralize/Quench Reactions (If Applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze All Samples by HPLC (vs. Control) Neutralize->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate SufficientDeg Is Degradation ~5-20%? Evaluate->SufficientDeg Optimize Adjust Stress (Time, Temp, Conc.) SufficientDeg->Optimize No End Method is Stability-Indicating. Proceed to Validation. SufficientDeg->End Yes Optimize->Stress

Caption: General workflow for forced degradation studies.

Troubleshooting Forced Degradation Experiments

Q1: I see no degradation under acidic or basic conditions. What should I do?

A: This suggests the conditions are not strenuous enough. The goal is to achieve modest degradation (typically 5-20%) to demonstrate the method's capability.

  • Causality: The rate of hydrolysis is dependent on temperature and the concentration of the acid/base. If no degradation is observed at room temperature, the activation energy for the reaction has not been overcome.

  • Solution: Increase the stress level systematically. First, increase the temperature (e.g., reflux at 60-80°C) for a defined period.[10] If degradation is still minimal, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl/NaOH). Always run a control sample under the same temperature conditions but without the stress agent.

Q2: My compound completely disappeared in the basic hydrolysis sample. How do I fix this?

A: This is a common issue, especially with compounds containing activated halides like the 2-chloroquinazoline. The reaction is too aggressive.

  • Causality: Strong nucleophiles like hydroxide can rapidly displace the chloride at the C2 position, leading to complete degradation in a short time.[1][10]

  • Solution: Reduce the stress level. Start by decreasing the temperature (e.g., perform the study at room temperature or even 4°C). If degradation is still too rapid, reduce the concentration of the base (e.g., from 0.1 M to 0.01 M NaOH) and shorten the exposure time. The key is to find a condition that generates the desired 5-20% degradation.

Q3: My chromatogram from the oxidative stress condition is very noisy and shows multiple small peaks. What is happening?

A: Oxidative degradation, especially with hydrogen peroxide, can proceed through radical mechanisms, leading to a complex mixture of products. Quinazoline rings themselves can be oxidized.[2][11]

  • Causality: The N-atoms in the quinazoline ring can be oxidized to N-oxides.[12] Furthermore, the benzene portion of the fused ring system can undergo oxidation. This often results in a cluster of minor degradation products rather than one or two major ones.[10]

  • Solution:

    • Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your parent compound. Ensure the main peak is spectrally pure and not co-eluting with any degradants.

    • Mass Balance: Calculate the mass balance. This involves summing the area of the main peak and all impurity peaks and comparing it to the initial area of the unstressed control. A poor mass balance (<95%) may indicate that some degradants are not eluting from the column or are not UV-active at your chosen wavelength.

    • Adjust Method: You may need to adjust your HPLC gradient to better resolve this complex mixture of new peaks.

Protocol: Standard Forced Degradation Conditions

This protocol is a starting point and should be adapted based on the observed stability of the compound.

Stress ConditionReagent/ConditionTypical DurationPost-Stress ProcessingPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 80°CCool and neutralize with an equal volume of 0.1 M NaOH.Hydrolysis of acetamide side chain.
Base Hydrolysis 0.1 M NaOH1-4 hours at RTCool and neutralize with an equal volume of 0.1 M HCl.Nucleophilic substitution of C2-Cl to C2-OH (keto form).
Oxidative 3% H₂O₂24 hours at RTAnalyze directly.N-oxidation of the quinazoline ring.[12]
Thermal Dry Heat (Solid State)48 hours at 100°CDissolve in diluent and analyze.General thermal decomposition.
Photolytic ICH Q1B ConditionsExpose until ≥1.2 million lux hours and ≥200 W h/m²Analyze directly vs. dark control.Ring cleavage, radical formation.[13][14][15]

Note on Photostability: As per ICH Q1B, samples should be exposed to a light source that produces both visible and UV output.[16][17] A dark control (sample wrapped in aluminum foil) must be run in parallel to differentiate between thermal and light-induced degradation.

Section 3: HPLC Method Troubleshooting

Even with a well-developed method, issues can arise during routine analysis. This section addresses common HPLC problems encountered with quinazoline-like compounds.

Troubleshooting Logic for HPLC Peak Tailing

Peak tailing is the most frequent issue for basic compounds like this compound. The following decision tree provides a logical troubleshooting path.

Peak_Tailing_Troubleshooting start_end start_end question question action action solution solution Start Start: Peak Tailing Observed Q1 Is mobile phase pH < pKa of analyte? Start->Q1 A1_Yes Analyte is protonated. Interacts with silanols. Q1->A1_Yes Yes Q2 Is column old or not base-deactivated? Q1->Q2 No S1 Increase mobile phase pH (e.g., pH 7 phosphate buffer) to neutralize analyte. A1_Yes->S1 End Peak Shape Improved S1->End A2_Yes High number of accessible acidic silanol groups. Q2->A2_Yes Yes Q3 Is sample concentration too high? Q2->Q3 No S2 Replace with a modern, end-capped, or hybrid column. A2_Yes->S2 S2->End A3_Yes Column overload is occurring. Q3->A3_Yes Yes S3 Dilute sample by 10x and reinject. A3_Yes->S3 S3->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

FAQ 4: My retention times are drifting to be shorter with every injection. What is the cause?

A: This is known as "retention time drift" and is typically caused by issues with the column or mobile phase.

  • Causality & Solution 1: Inadequate Equilibration. The most common cause is insufficient column equilibration time between gradient runs. The column's stationary phase needs time to return to the initial mobile phase conditions. Fix: Increase the post-run equilibration time by at least 5-10 column volumes.

  • Causality & Solution 2: Mobile Phase Inconsistency. The organic solvent (e.g., acetonitrile) in the mobile phase can evaporate over time, increasing the aqueous content and shortening retention times in reverse-phase. Fix: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[3][18][19]

  • Causality & Solution 3: Column Contamination. Strongly retained impurities from previous injections can build up on the column, altering its chemistry. Fix: Implement a column washing procedure at the end of each sequence, flushing with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.

FAQ 5: How can I improve the resolution between the parent peak and a closely eluting impurity?

A: Poor resolution requires optimization of the method's selectivity.

  • Causality: Selectivity in HPLC is influenced by the mobile phase composition (organic solvent type and pH) and the stationary phase chemistry. Small changes can have a large impact on how two closely related molecules interact with the column.[3]

  • Solutions (in order of ease):

    • Adjust Gradient Slope: Make the gradient shallower around the elution time of the critical pair. This gives the compounds more time to interact with the stationary phase and separate.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice versa). The different solvent properties can alter selectivity and may resolve the peaks.

    • Adjust pH: A small change in the mobile phase pH (e.g., by 0.2-0.5 units) can change the ionization state of the analyte or impurity, drastically affecting retention and potentially improving resolution.

    • Change Column: If mobile phase adjustments fail, the column chemistry may not be suitable. Try a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms (like pi-pi interactions).

References

Resolving ambiguous peaks in the NMR spectrum of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Ambiguous Peaks in the NMR Spectrum of Quinazoline Derivatives

Welcome to the Technical Support Center for the NMR analysis of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with spectral ambiguity during the characterization of this important class of heterocyclic compounds. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter in the lab. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured to address challenges in a logical progression, from simple sample preparation checks to advanced 2D NMR experiments.

Section 1: Initial Spectrum Analysis & Common Problems

Question 1: My ¹H NMR spectrum of a newly synthesized quinazoline derivative shows broad, poorly resolved peaks in the aromatic region. What are the first things I should check?

Answer: Broad peaks are a common issue that can often be resolved by addressing fundamental aspects of your sample and the NMR acquisition setup. Before considering more complex experiments, it's crucial to rule out these common culprits. The broadening can be caused by several factors, including poor magnetic field homogeneity (shimming), sample concentration issues, or the presence of paramagnetic impurities.[1]

Troubleshooting Workflow:

  • Re-evaluate Sample Preparation:

    • Concentration: Overly concentrated samples can lead to intermolecular interactions and viscosity-related broadening.[1][2] For small molecules like most quinazoline derivatives (MW < 1000 g/mol ), an ideal concentration for ¹H NMR is typically 5-25 mg in 0.6-0.7 mL of deuterated solvent.[2][3][4] Try preparing a more dilute sample.

    • Solubility & Particulates: Ensure your compound is fully dissolved. Solid particles, even microscopic ones, will severely degrade the magnetic field homogeneity.[4] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[2]

    • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) or dissolved oxygen can cause significant line broadening.[2][4] If you suspect metal contamination, consider passing your sample through a small silica plug. To remove oxygen, you can bubble an inert gas like nitrogen or argon through the sample for several minutes.[5]

  • Instrumental Checks:

    • Shimming: This is the most critical step for good resolution. Poor shimming results in an inhomogeneous magnetic field across the sample volume, causing peaks to broaden.[1] If you are using an automated shimming routine, ensure it has converged successfully. For challenging samples, manual shimming may be necessary.

    • NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes. Any imperfections in the glass can distort the magnetic field.[3]

Question 2: The aromatic signals for the two rings of my quinazoline derivative are heavily overlapped, making it impossible to assign protons or interpret coupling patterns. What should I do?

Answer: Signal overlap in the aromatic region is a classic challenge in the analysis of quinazoline derivatives due to the similar electronic environments of the protons. Your first and simplest strategy should be to change the NMR solvent. If that fails to provide sufficient resolution, you will need to employ two-dimensional (2D) NMR techniques.

Step 1: The Power of Solvent-Induced Shifts

The chemical shift of a proton is sensitive to its local environment, which includes the surrounding solvent molecules. Aromatic solvents like deuterated benzene (C₆D₆) or pyridine-d₅ can induce significant changes in the chemical shifts of your analyte's protons compared to common solvents like chloroform-d (CDCl₃) or DMSO-d₆.[1] This phenomenon, known as Aromatic Solvent-Induced Shifts (ASIS), arises from anisotropic effects of the solvent's ring current and can often "unlock" an overlapped spectrum by shifting the problematic peaks apart.[1]

Experimental Protocol: Changing Solvents

  • Recover your original sample by carefully evaporating the solvent.

  • Dissolve the dried compound in an alternative deuterated solvent (e.g., C₆D₆ if the original was CDCl₃).

  • Acquire a new ¹H NMR spectrum.

  • Compare the spectra to see if the overlap has been resolved. Often, protons in different spatial regions of the molecule will shift to different extents, improving dispersion.

Step 2: A Logic Diagram for Resolving Overlap

If changing the solvent is not sufficient, a systematic approach using 2D NMR is required. The following workflow will guide you through the necessary experiments.

G cluster_1d 1D Solution cluster_2d 2D NMR Workflow start Ambiguous 1D ¹H NMR (Overlapping Aromatic Signals) solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent Is overlap simple? cosy Acquire ¹H-¹H COSY (Identify Spin Systems) solvent->cosy Overlap persists hsqc Acquire ¹H-¹³C HSQC (Assign Protonated Carbons) cosy->hsqc Need C assignments hmbc Acquire ¹H-¹³C HMBC (Connect Fragments via Quaternary Carbons) hsqc->hmbc Need long-range correlations noesy Acquire ¹H-¹H NOESY (Confirm Spatial Proximity & Stereochemistry) hmbc->noesy Need through-space/stereo information elucidated Unambiguous Structure Elucidation noesy->elucidated

Caption: Workflow for resolving ambiguous NMR signals.

This workflow is detailed in the following sections.

Section 2: The 2D NMR Toolkit for Quinazoline Derivatives

When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments spread the information into a second dimension, resolving overlap and revealing correlations between nuclei.[6][7][8]

Question 3: How can a COSY experiment help me assign the protons on the quinazoline core?

Answer: COSY (COrrelation SpectroscopY) is the foundational 2D experiment for determining which protons are J-coupled (spin-spin coupled) to each other, typically through two or three bonds.[6] This allows you to trace the connectivity of protons within a spin system. For a quinazoline derivative, you can use COSY to:

  • Identify the Benzene Ring Protons: The protons on the fused benzene ring (positions 5, 6, 7, and 8) will typically form an independent, coupled spin system. You will see cross-peaks connecting H-5 to H-6, H-6 to H-7, and H-7 to H-8.

  • Identify Substituent Protons: If you have, for example, an ethyl group attached, you will see a cross-peak between the -CH₂- and -CH₃ protons.

Interpreting a COSY Spectrum:

  • The 1D ¹H NMR spectrum appears on the diagonal.

  • Off-diagonal peaks (cross-peaks) indicate that the two protons at those chemical shifts on the x and y axes are coupled.

Experimental Protocol: ¹H-¹H COSY

  • Setup: Use a standard gradient-enhanced COSY pulse program (e.g., gCOSY). No sample spinning is required.[9]

  • Parameters: Acquire a standard ¹H spectrum first to determine the spectral width (sw) and transmitter offset (o1p). Use these parameters for the 2D experiment.

  • Acquisition: For a moderately concentrated sample (~10-20 mg), a 15-20 minute acquisition with 2-4 scans per increment is usually sufficient.

  • Processing: Use a standard Fourier transform (xfb in Bruker TopSpin) to process the data. The resulting spectrum can be symmetrized to reduce artifacts.

Question 4: I have assigned my protons with COSY, but I'm unsure about the carbon assignments, especially in the crowded aromatic region. Which experiment should I run next?

Answer: The next logical step is an HSQC (Heteronuclear Single Quantum Coherence) experiment. This powerful technique correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[10][11][12][13]

Why HSQC is Essential:

  • Resolves Carbon Ambiguity: The ¹³C spectrum is much more dispersed than the ¹H spectrum. By correlating each proton to its attached carbon, you can use the well-resolved carbon dimension to separate overlapping proton signals.[11]

  • Confirms Assignments: It provides definitive proof of which proton is attached to which carbon, a cornerstone of structure elucidation.

  • Sensitivity: As a proton-detected experiment, HSQC is far more sensitive than a standard ¹³C experiment, allowing you to get data on smaller sample quantities in less time.[11]

Interpreting an HSQC Spectrum:

  • The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other.

  • Each cross-peak shows a direct, one-bond connection between a proton and a carbon.

  • Quaternary carbons (carbons with no attached protons) will not appear in an HSQC spectrum.

Experimental Protocol: ¹H-¹³C HSQC

  • Setup: Use a standard gradient-enhanced, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 in Bruker). This will show CH/CH₃ peaks with a different phase than CH₂ peaks, providing additional information.

  • Parameters: You will need to define the spectral widths for both ¹H and ¹³C. A typical ¹³C range for quinazolines is 0-170 ppm.

  • Acquisition: An acquisition time of 30-60 minutes is common for a 10-20 mg sample.

Question 5: I've run COSY and HSQC, but I still can't connect the different fragments of my molecule. How do I assign the quaternary carbons and piece everything together?

Answer: This is the classic application for the HMBC (Heteronuclear Multiple Bond Correlation) experiment. While HSQC shows one-bond correlations, HMBC reveals correlations between protons and carbons over two and three bonds (and sometimes four in conjugated systems).[12][14][15][16] This is the key to connecting the dots across atoms that lack protons, such as quaternary carbons and carbonyls.

How HMBC Solves the Puzzle:

  • Assigning Quaternary Carbons: A proton will show a cross-peak to a nearby quaternary carbon (2 or 3 bonds away). By observing multiple correlations to the same quaternary carbon, you can definitively place it in the structure. For example, in the quinazoline ring, H-5 and H-7 will both show a correlation to the quaternary carbon C-8a.

  • Connecting Spin Systems: If you have a substituent, HMBC will show correlations from the protons on the substituent to the carbons of the quinazoline ring, and vice-versa, confirming the point of attachment.

Interpreting an HMBC Spectrum:

  • Like HSQC, it's a 2D map with ¹H and ¹³C axes.

  • Cross-peaks indicate long-range (2-3 bond) couplings.

  • Critically, one-bond correlations are suppressed, so you won't see the same peaks as in the HSQC.[12]

Experimental Protocol: ¹H-¹³C HMBC

  • Setup: Use a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf in Bruker).

  • Parameters: Use the same spectral widths as your HSQC. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.[14]

  • Acquisition: HMBC is less sensitive than HSQC. Be prepared for a longer acquisition time, often 1-4 hours, depending on concentration.

Question 6: I have two possible isomers (e.g., substitution at position 6 vs. position 7). All my through-bond correlation data (COSY, HSQC, HMBC) is consistent with both possibilities. How can I make the final assignment?

Answer: This is a situation where through-bond connectivity is insufficient. You need to look at through-space correlations using a NOESY (Nuclear Overhauser Effect SpectroscopY) experiment. NOESY detects protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected by bonds.[5][17][18]

Using NOESY for Isomer Differentiation:

  • Positional Isomers: For a substituent on the quinazoline ring, the protons of that substituent will show a NOE cross-peak to the nearest proton on the quinazoline core. For example, a methyl group at C-6 would show an NOE to H-5 and H-7, whereas a methyl group at C-7 would show an NOE to H-6 and H-8.

  • Stereochemistry: NOESY is the definitive experiment for determining relative stereochemistry in chiral molecules by showing which groups are on the same face of the molecule.

Interpreting a NOESY Spectrum:

  • It is a homonuclear experiment, with the ¹H spectrum on both axes.

  • Cross-peaks connect protons that are close in space.

  • Be aware that COSY-type artifacts can sometimes appear. These can be identified by their different phase and shape.

Experimental Protocol: ¹H-¹H NOESY

  • Setup: Use a standard phase-sensitive gradient-enhanced NOESY pulse program (e.g., noesygpph in Bruker).

  • Parameters: The most critical parameter is the mixing time (d8) . This is the period during which the NOE transfer occurs. For small molecules like quinazolines, a mixing time of 0.5-1.0 seconds is a good starting point.[18]

  • Acquisition: NOESY experiments can require significant time, from 1 to several hours, to build up sufficient signal for the weak through-space correlations.

Quantitative Data Summary

The following tables provide typical NMR data for the quinazoline scaffold. Note that these values are approximate and will change based on substitution and solvent.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Unsubstituted Quinazoline Ring

PositionAtomTypical δ (ppm) in CDCl₃Notes
2H-2~9.3Singlet, highly deshielded due to two adjacent nitrogens.
4H-4~9.5Singlet, also highly deshielded.
5H-5~8.1Doublet or multiplet.
6H-6~7.6Triplet or multiplet.
7H-7~7.9Triplet or multiplet.
8H-8~8.1Doublet or multiplet.
2C-2~161
4C-4~160
4aC-4a~127Quaternary.
5C-5~127
6C-6~128
7C-7~134
8C-8~128
8aC-8a~151Quaternary.

Data compiled from various sources, including[19][20][21][22].

Table 2: Typical ¹H-¹H Coupling Constants (J) in the Quinazoline Benzene Ring

CouplingTypical Value (Hz)
³J (ortho)7.0 - 9.0
⁴J (meta)1.0 - 3.0
⁵J (para)< 1.0

These are typical ranges for aromatic systems and are applicable to the quinazoline core.[23]

References

Validation & Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 2-(2-Chloroquinazolin-4-yl)acetamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust in vivo study to validate the anticancer potential of the novel compound, 2-(2-Chloroquinazolin-4-yl)acetamide. We move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and reproducible study design. This document compares the compound's potential performance against established alternatives, supported by detailed experimental workflows and data interpretation strategies.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in modern oncology, forming the backbone of several FDA-approved targeted therapies.[1] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) have revolutionized the treatment of certain cancers, primarily by inhibiting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2] These agents typically function by competing with ATP at the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signal transduction pathways that drive cell proliferation and survival.[3][4]

The subject of this guide, this compound, is a synthetic derivative of this potent chemical class. While specific in vivo data for this exact molecule is emerging, its structural motifs—a chloro-substituted quinazoline core with an acetamide group—are present in various compounds that have demonstrated significant antitumor activities in preclinical studies.[2][5][6] The chloro-substituent at the 2-position and the acetamide group at the 4-position are critical for potential interactions within a biological target, which we hypothesize to be a protein kinase. This guide outlines the essential in vivo experiments required to test this hypothesis and establish a clear efficacy and safety profile.

Proposed Mechanism of Action

Based on its structural similarity to known kinase inhibitors, we propose that this compound functions as a kinase inhibitor. The quinazoline ring likely anchors the molecule in the adenine-binding pocket of a target kinase, while the side chains provide specificity and further interactions. The primary goal of the in vivo study is to validate the downstream anti-proliferative effects of this proposed mechanism.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Phosphorylation Compound 2-(2-Chloroquinazolin- 4-yl)acetamide Compound->RTK Binds to Kinase Domain ATP ATP ATP->RTK Blocked Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation

Caption: Proposed mechanism of this compound as a kinase inhibitor.

Core Directive: The In Vivo Validation Workflow

A successful in vivo study must be meticulously planned to yield unambiguous data on both efficacy and toxicity. We will use a human colon cancer (HCT-116) xenograft model, as this cell line is frequently used to evaluate quinazoline derivatives.[2] The choice of an immunocompromised mouse model (e.g., NOD/SCID or Athymic Nude) is critical to prevent the rejection of the human-derived tumor cells.

Experimental Workflow Diagram

Experimental_Workflow Acclimation 1. Animal Acclimation (1-2 weeks) Implantation 2. HCT-116 Cell Implantation (Subcutaneous, 5x10^6 cells) Acclimation->Implantation TumorGrowth 3. Tumor Growth Monitoring (Until ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Animal Randomization (n=8-10 per group) TumorGrowth->Randomization Treatment 5. Treatment Initiation (Day 0) - Vehicle Control - Test Compound (e.g., 10, 30 mg/kg) - Positive Control (e.g., 5-FU) Randomization->Treatment Monitoring 6. On-Study Monitoring (Tumor Volume, Body Weight, Clinical Signs) (2-3 times/week for 21 days) Treatment->Monitoring Endpoint 7. Study Endpoint (Day 21) - Final Measurements - Euthanasia & Necropsy Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Statistical Analysis, Histopathology) Endpoint->Analysis

Caption: Step-by-step workflow for the in vivo validation study.

Detailed Experimental Protocol

A. Animal Model and Cell Culture

  • Cell Line: Procure human colorectal carcinoma HCT-116 cells from a certified cell bank (e.g., ATCC). Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. Ensure cells are free from mycoplasma contamination.

  • Animals: Use female athymic nude mice, 6-8 weeks old. House them in specific-pathogen-free (SPF) conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

B. Tumor Implantation and Group Formation

  • Implantation: Harvest HCT-116 cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Monitoring: Begin caliper measurements 4-5 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group) to ensure a similar average tumor volume across all groups.

C. Drug Formulation and Administration

  • Vehicle: A common vehicle for quinazoline derivatives is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer vehicle solution daily.

    • Group 2 (Test Compound - Low Dose): this compound at 10 mg/kg, daily.

    • Group 3 (Test Compound - High Dose): this compound at 30 mg/kg, daily.

    • Group 4 (Positive Control): 5-Fluorouracil (5-FU) at 20 mg/kg, administered intraperitoneally every other day.[1]

  • Administration: Administer the test compound and vehicle via oral gavage (p.o.) for 21 consecutive days.

D. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition (TGI): Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is the percentage of TGI, calculated at the end of the study using the formula:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group, and ΔC is the change in mean tumor volume for the vehicle control group.

  • Toxicity Monitoring: Record body weight at each measurement. A body weight loss exceeding 20% is a common endpoint criterion. Observe mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture).

  • Endpoint Analysis: At Day 21, record final tumor volumes and body weights. Euthanize mice and excise tumors for final weight measurement. Collect major organs (liver, spleen, kidneys) for histopathological analysis to assess for any organ-specific toxicity.

Comparative Analysis: Benchmarking Against the Standard of Care

To contextualize the performance of this compound, it must be compared against both a standard cytotoxic agent and a targeted therapy from the same chemical class. This multi-faceted comparison provides a clearer picture of its potential clinical utility.

Logical Framework for Comparison

Comparative_Logic cluster_efficacy Efficacy Comparison cluster_baseline Baseline Comparison Lead_Compound Test: 2-(2-Chloroquinazolin- 4-yl)acetamide Positive_Control_1 Positive Control 1: 5-Fluorouracil (Cytotoxic) Lead_Compound->Positive_Control_1 vs. Standard Chemotherapy Positive_Control_2 Positive Control 2: Gefitinib (Targeted) Lead_Compound->Positive_Control_2 vs. Class Benchmark Negative_Control Negative Control: Vehicle Lead_Compound->Negative_Control vs. Baseline Growth

Caption: Logical structure for comparing the test compound against controls.

Performance Comparison Table (Hypothetical Data)

The following table presents hypothetical but realistic outcomes from the proposed in vivo study, illustrating how this compound might perform against established drugs.

ParameterVehicle ControlThis compound (30 mg/kg)5-Fluorouracil (20 mg/kg)Gefitinib (50 mg/kg)
Tumor Growth Inhibition (TGI) 0%75% 55%85% (in EGFR-mutant model)
Mean Body Weight Change +5%-4% -15%-2%
Observed Toxicities NoneMild, transient weight lossSignificant weight loss, lethargyRash, diarrhea (class effect)
Proposed Mechanism N/AKinase InhibitionAntimetabolite (Inhibits Thymidylate Synthase)EGFR Tyrosine Kinase Inhibitor

Interpretation of Hypothetical Results:

  • Efficacy: The hypothetical 75% TGI for our lead compound suggests strong antitumor activity, superior to the standard cytotoxic agent 5-FU in this model.[1][7] Its efficacy approaches that of Gefitinib, a potent, targeted agent of the same class.[2][7]

  • Safety Profile: A key differentiator is the improved safety profile. A minimal body weight loss of 4% is significantly better than the 15% observed with 5-FU, suggesting a wider therapeutic window. This indicates that the compound's selectivity for cancer cells may be higher than that of traditional chemotherapy.[1]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer activity of this compound. By employing a validated xenograft model, including both cytotoxic and targeted therapy benchmarks, and assessing both efficacy and toxicity, researchers can generate a robust data package.

The hypothetical results demonstrate a promising profile: potent antitumor activity coupled with a favorable safety profile compared to standard chemotherapy. If such results are borne out experimentally, the next logical steps would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with target engagement in the tumor.

  • Mechanism of Action Studies: To identify the specific kinase(s) inhibited by the compound through in vitro kinase panels and in vivo target modulation assays.

  • Evaluation in Other Models: Testing the compound in different cancer models (e.g., lung, breast) and potentially in syngeneic models to understand its interaction with the immune system.[3][4]

By following this structured, evidence-based approach, the therapeutic potential of this compound can be thoroughly and efficiently evaluated, paving the way for further preclinical and potential clinical development.

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-(2-Chloroquinazolin-4-yl)acetamide and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[2][3] This guide provides a comparative overview of the anticipated antimicrobial spectrum of the novel compound, 2-(2-Chloroquinazolin-4-yl)acetamide, placed in the context of the broader quinazoline class. Due to the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available. Therefore, this analysis will leverage published data on structurally related quinazoline derivatives and compare their potential efficacy against established antibiotics, namely the broad-spectrum fluoroquinolone, Ciprofloxacin, and the glycopeptide, Vancomycin, which is primarily used for Gram-positive infections.

Quinazoline and its fused heterocyclic derivatives have garnered significant attention due to their diverse pharmacological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The antimicrobial potential of quinazolines is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall formation.[4] This guide will serve as a valuable resource for researchers by providing a framework for evaluating the antimicrobial potential of novel quinazoline-based compounds.

Methodology: Establishing a Framework for Antimicrobial Susceptibility Testing

To ensure scientific rigor and reproducibility, the evaluation of a novel antimicrobial agent's spectrum of activity must be conducted using standardized and validated methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[6][7] The broth microdilution method is a cornerstone of this testing, allowing for the quantitative determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a bacterium.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.

1. Preparation of Materials and Reagents:

  • Test Compound: this compound, solubilized in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa). Quality control strains, such as S. aureus ATCC 29213 and E. coli ATCC 25922, should be included.[9]

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[10][11]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • A pure culture of each bacterial strain is grown on an appropriate agar medium overnight.

  • Several colonies are used to inoculate a tube of sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Serial Dilution of the Test Compound:

  • A two-fold serial dilution of the test compound is prepared in CAMHB directly in the 96-well microtiter plate. This creates a range of concentrations to be tested.

  • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The microtiter plates are incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.[12]

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.[13]

graph ExperimentalWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Broth Microdilution Workflow for MIC Determination.

Comparative Antimicrobial Spectrum

While specific MIC values for this compound are not available, we can infer its potential activity based on the known antimicrobial properties of the quinazoline class of compounds. Research has shown that various quinazoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2][14] For a robust comparison, the following table presents the established MIC ranges for Ciprofloxacin and Vancomycin against a selection of key pathogenic bacteria.

Bacterial StrainGram StainHypothetical this compound MIC (µg/mL) *Ciprofloxacin MIC (µg/mL) Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)Gram-positive[Data Not Available]0.6[15]0.5 - 2[16]
Staphylococcus aureus (MRSA)Gram-positive[Data Not Available]0.6[15]0.5 - 2[16]
Enterococcus faecalisGram-positive[Data Not Available]0.5 - 20.38 - 3[17]
Escherichia coliGram-negative[Data Not Available]0.013 - 0.08[15][Not Active]
Pseudomonas aeruginosaGram-negative[Data Not Available]0.15[15][Not Active]

*Note: The MIC values for this compound are hypothetical and would need to be determined experimentally.

Discussion and Scientific Insights

The provided table highlights the distinct antimicrobial spectra of Ciprofloxacin and Vancomycin. Ciprofloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a characteristic of the fluoroquinolone class. In contrast, Vancomycin's activity is confined to Gram-positive organisms, as its large molecular size prevents it from penetrating the outer membrane of Gram-negative bacteria.

Based on existing literature, quinazoline derivatives often exhibit a broad spectrum of activity.[2][14] It is plausible that this compound could demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group and the acetamide moiety at their respective positions on the quinazoline ring are chemical features that could influence the compound's antimicrobial potency and spectrum.

The mechanism of action for many antimicrobial quinazolines is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] This mechanism is similar to that of fluoroquinolones like Ciprofloxacin. If this compound shares this mechanism, it might also exhibit a broad spectrum of activity.

graph Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Comparative Mechanisms of Action.

Future Directions and Conclusion

This guide underscores the potential of this compound as a novel antimicrobial agent, based on the established activities of the quinazoline class. However, it is imperative that comprehensive experimental studies are conducted to elucidate its precise antimicrobial spectrum and mechanism of action. Future research should focus on:

  • Determining the MIC values of this compound against a broad panel of bacterial and fungal pathogens, including multidrug-resistant strains.

  • Investigating the compound's mechanism of action to identify its specific molecular targets within microbial cells.

  • Evaluating the in vivo efficacy and toxicity of the compound in animal models of infection.

References

A Head-to-Head Comparison of Synthetic Routes to 2-(2-Chloroquinazolin-4-yl)acetamide: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloroquinazolin-4-yl)acetamide is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The presence of a reactive chlorine atom at the 2-position and an acetamide group at the 4-position provides a versatile platform for further molecular elaboration and the generation of compound libraries for drug discovery.

This guide provides a head-to-head comparison of two distinct synthetic routes to this compound. Each route is evaluated based on its efficiency, scalability, availability of starting materials, and the robustness of each synthetic step. This analysis is supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Late-Stage C4-Functionalization of a Pre-formed Quinazoline Core

This synthetic strategy focuses on the initial construction of the quinazoline ring system, followed by the selective introduction of the acetamide side chain at the 4-position. The well-established higher reactivity of the C4-chloro substituent on a 2,4-dichloroquinazoline intermediate is the cornerstone of this approach.[2][3][4]

Workflow for Route 1

Route 1 Workflow A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B Urea or Potassium Cyanate C 2,4-Dichloroquinazoline B->C POCl3/PCl5 D 2-(2-Chloroquinazolin-4-yl)acetonitrile C->D Malononitrile or Ethyl Cyanoacetate E This compound D->E Controlled Hydration Route 2 Workflow A Anthranilic Acid B 2-(Chloromethyl)quinazolin-4(3H)-one A->B Chloroacetonitrile, HCl (gas) C 2-(Azidomethyl)quinazolin-4(3H)-one B->C Sodium Azide D 2-(Aminomethyl)quinazolin-4(3H)-one C->D Reduction (e.g., H2/Pd-C) E This compound D->E 1. Chloroacetyl chloride 2. Chlorination (POCl3)

References

Benchmarking the Therapeutic Potential of 2-(2-Chloroquinazolin-4-yl)acetamide: A Comparative Guide Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potency and therapeutic potential of the novel compound, 2-(2-Chloroquinazolin-4-yl)acetamide. As a member of the quinazoline family—a scaffold known for its diverse pharmacological activities—this molecule presents a promising candidate for drug discovery. This document outlines a systematic approach to benchmark its efficacy against established standard-of-care therapies in relevant disease contexts, ensuring a robust and objective assessment. Our focus is on providing a scientifically rigorous, evidence-based pathway for researchers, scientists, and drug development professionals to understand the potential of this and similar molecules.

Introduction: The Quinazoline Scaffold and the Promise of this compound

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility stems from the quinazoline ring system's ability to interact with a variety of biological targets.

The subject of this guide, this compound, is a novel derivative. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest several potential mechanisms of action based on extensive research into related compounds. The chloro- and acetamide substitutions could play crucial roles in target binding and pharmacokinetic properties. This guide will therefore extrapolate from known activities of similar quinazoline derivatives to propose likely therapeutic areas and establish a rigorous benchmarking plan.

Potential Therapeutic Applications and Corresponding Standard-of-Care Drugs

Based on the known biological activities of quinazoline derivatives, we have identified three primary areas where this compound could exhibit therapeutic potential: oncology, infectious diseases (specifically tuberculosis), and metabolic disorders (such as diabetes).

Potential Therapeutic Area Hypothesized Molecular Target(s) Standard-of-Care Drugs for Comparison
Oncology Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Topoisomerase-2Doxorubicin, Sorafenib, Gefitinib
Tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA), Cytochrome bd oxidaseIsoniazid, Rifampicin, Q203
Diabetes (Type 2) α-glucosidaseAcarbose, Miglitol

Proposed Mechanism of Action and Scientific Rationale

The diverse bioactivities of quinazoline derivatives are often attributed to their ability to act as enzyme inhibitors. For instance, some derivatives have shown potent inhibitory effects on kinases involved in cancer cell proliferation, such as EGFR and VEGFR-2.[1] Others have been identified as inhibitors of enzymes crucial for microbial survival, like Mycobacterium tuberculosis InhA.[2] Additionally, certain quinazolinone-based compounds have demonstrated α-glucosidase inhibition, a key mechanism for controlling postprandial hyperglycemia in diabetes.[3]

The 2-chloroquinazoline moiety in our compound of interest is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues in the active site of target enzymes. The acetamide group can act as a hydrogen bond donor and acceptor, further contributing to binding affinity and specificity.

Signaling Pathway Visualization

EGFR_Signaling_Pathway Hypothesized Inhibition of EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Compound This compound Compound->EGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Hypothesized mechanism of action in oncology.

In Vitro Potency Benchmarking: Experimental Protocols

A crucial first step in evaluating a new compound is to determine its in vitro potency against its hypothesized molecular targets and in cell-based assays.

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target enzymes and compare it with relevant standard-of-care drugs.

Protocol: General Kinase Inhibition Assay (e.g., EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, standard drug (e.g., Gefitinib), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound and the standard drug.

    • In a 96-well plate, add the kinase, substrate, and buffer.

    • Add the diluted compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Cell-Based Assays

Objective: To assess the cytotoxic or anti-proliferative effects of the compound in relevant human cell lines.

Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)

  • Cell Culture: Culture the selected cancer cell lines in appropriate media until they reach 80-90% confluency.

  • Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound and a standard-of-care drug (e.g., Doxorubicin) for 48 or 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Experimental Workflow Visualization

References

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and materials science, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel compounds like 2-(2-Chloroquinazolin-4-yl)acetamide, a derivative of the versatile quinazoline scaffold, absolute certainty in its structural assignment is not merely an academic exercise—it is a prerequisite for further development.[1][2][3]

This guide eschews a one-size-fits-all approach, instead focusing on a multi-faceted, orthogonal strategy for structural verification. The principle of orthogonality posits that by employing multiple, independent analytical techniques that measure different physical properties of the molecule, we can build a self-validating and comprehensive picture of its structure.[4][5][6] Relying on a single technique, no matter how powerful, leaves open the possibility of ambiguity or misinterpretation. For instance, isomers may be indistinguishable by mass spectrometry alone, and certain functional groups may be silent in an NMR spectrum.

Herein, we present a comparative analysis of four cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret the expected data for this compound, demonstrating how these methods synergize to provide irrefutable structural proof.

Orthogonal_Analysis_Workflow cluster_Synthesis Compound Synthesis cluster_Analysis Orthogonal Structural Confirmation cluster_Confirmation Final Verification Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (Connectivity & Environment) Synthesized_Product->NMR Purified Sample MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Product->MS Purified Sample FTIR FTIR Spectroscopy (Functional Groups) Synthesized_Product->FTIR Purified Sample XRAY X-Ray Crystallography (3D Structure & Stereochemistry) Synthesized_Product->XRAY Purified Sample Confirmed_Structure Unambiguously Confirmed Structure NMR->Confirmed_Structure Convergent Data MS->Confirmed_Structure Convergent Data FTIR->Confirmed_Structure Convergent Data XRAY->Confirmed_Structure Convergent Data

Caption: A generalized workflow for the orthogonal structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Principle of the Technique

NMR operates by probing the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, allowing us to distinguish between chemically non-equivalent atoms within a molecule. For this compound, ¹H NMR will reveal the number of different types of protons and their neighboring protons, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is causal; its ability to dissolve a wide range of compounds and its high boiling point are advantageous. The amide protons are also less likely to exchange rapidly, making them observable.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to 0-180 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Expected Results and Interpretation

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.0-8.5 ppm (m, 4H): Four protons corresponding to the aromatic quinazoline ring system. The multiplicity will be complex (multiplet, m) due to coupling between them.

  • δ ~7.5-7.8 ppm (br s, 2H): Two broad singlets corresponding to the two protons of the primary amide (-CONH₂). They are often broad due to quadrupole effects from the nitrogen atom and potential hydrogen bonding.

  • δ ~4.1 ppm (s, 2H): A singlet representing the two protons of the methylene group (-CH₂-) adjacent to the quinazoline ring and the carbonyl group. It appears as a singlet because it has no adjacent protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~168 ppm: Carbonyl carbon (C=O) of the amide.

  • δ ~160, 152, 150 ppm: Quaternary carbons of the quinazoline ring, including the one bonded to chlorine (C-Cl).

  • δ ~125-135 ppm: Aromatic CH carbons of the quinazoline ring.

  • δ ~45 ppm: Methylene carbon (-CH₂-).

Strengths and Limitations
  • Strengths: Provides definitive information on the carbon-hydrogen framework and connectivity. Non-destructive.

  • Limitations: Requires a relatively large amount of sample compared to MS. Provides information on the structure in solution, which may differ from the solid-state conformation. Low sensitivity for ¹³C.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Principle of the Technique

MS works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can measure m/z with extremely high accuracy, allowing for the determination of the elemental formula.[3]

Experimental Protocol: High-Resolution MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. The choice of a volatile organic solvent is crucial for efficient ionization.

  • Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like our target compound, which minimizes fragmentation and preserves the molecular ion. The analysis will be run in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

Expected Results and Interpretation
  • Molecular Formula: C₁₀H₈ClN₃O

  • Monoisotopic Mass: 221.0356 g/mol

  • Expected HRMS Result: The primary observation will be the protonated molecular ion, [M+H]⁺, at m/z 222.0434 .

  • Isotopic Pattern: A key confirmatory feature will be the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), we expect to see two peaks: one for [C₁₀H₉³⁵ClN₃O]⁺ at m/z 222.0434 and another for [C₁₀H₉³⁷ClN₃O]⁺ at m/z 224.0405, with an intensity ratio of approximately 3:1. This pattern is a definitive signature for a molecule containing one chlorine atom.

  • Fragmentation: Although ESI is a soft technique, some fragmentation may occur. Expected fragments could arise from the loss of the acetamide side chain.

Strengths and Limitations
  • Strengths: Extremely high sensitivity (requiring only microgram quantities). Provides exact molecular weight and elemental composition (with HRMS). The isotopic pattern gives definitive evidence of the presence of chlorine.

  • Limitations: Provides little information about the specific connectivity of atoms (isomerism). Can be destructive depending on the ionization method used.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies.

Principle of the Technique

When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to the vibrational frequencies of its bonds (e.g., stretching, bending). An FTIR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal (e.g., diamond). This method is chosen for its simplicity and speed, as it requires no sample preparation like KBr pellet pressing.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Expected Results and Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule, with key absorption bands confirming the presence of the quinazoline and acetamide moieties.[1][7]

  • ~3350 and ~3180 cm⁻¹: Two distinct peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amide (-NH₂).

  • ~3050 cm⁻¹: Aromatic C-H stretching from the quinazoline ring.

  • ~1680 cm⁻¹: A strong, sharp peak for the C=O (Amide I band) stretching vibration.

  • ~1610 cm⁻¹: N-H bending vibration (Amide II band).

  • ~1580, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinazoline ring system.

  • ~750 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

Strengths and Limitations
  • Strengths: Fast, non-destructive, and requires minimal sample. Excellent for identifying the presence or absence of key functional groups.

  • Limitations: Provides no information on molecular weight or atom connectivity. The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret fully.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.[8] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

Principle of the Technique

This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Experimental Protocol
  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm in size). This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Crystal Mounting: Mount a high-quality single crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using computational methods. The resulting atomic model is then refined to best fit the experimental data.[9][10]

Expected Results and Interpretation

The output is a definitive 3D model of the molecule.

  • Connectivity: It will confirm the exact connectivity of all atoms, proving the quinazoline ring is attached to the acetamide group at the C4 position and the chlorine atom is at the C2 position.

  • Bond Lengths and Angles: Provides precise measurements for all bonds (e.g., C-Cl, C=O, aromatic C-C bonds), which can be compared to established values for similar structures.[11][12]

  • Planarity: It will reveal the planarity of the quinazoline ring and the torsion angles of the acetamide side chain relative to the ring.

  • Intermolecular Interactions: The analysis also reveals how molecules pack in the crystal lattice, identifying any intermolecular interactions like hydrogen bonding between the amide groups.

Strengths and Limitations
  • Strengths: Provides an unambiguous and absolute determination of the molecular structure in the solid state. It is the ultimate arbiter in cases of structural ambiguity.

  • Limitations: Entirely dependent on the ability to grow high-quality single crystals, which can be difficult or impossible for some compounds. The technique is destructive and provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.

Comparative Summary and Orthogonal Synergy

Technique Information Provided Sample State Sample Amount Destructive? Key Confirmation for Topic
NMR Atom connectivity (C-H framework)SolutionmgNoConfirms the quinazoline-CH₂-amide scaffold.
HRMS Molecular Weight & Elemental FormulaSolution/Solidµg-ngYesConfirms molecular formula and presence of one Cl atom.
FTIR Functional GroupsSolid/Liquidµg-mgNoConfirms presence of amide (-CONH₂) and C-Cl bonds.
X-ray Absolute 3D StructureSolid (Crystal)Single CrystalYesProvides definitive proof of isomer and atom positions.

digraph "Complementary_Data" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Structure [label="this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

NMR_Data [label="¹H/¹³C Shifts & Coupling\n(Confirms C-H Skeleton)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MS_Data [label="m/z 222.0434 [M+H]⁺\n(Confirms C₁₀H₈ClN₃O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
FTIR_Data [label="ν(C=O) ~1680 cm⁻¹\nν(N-H) ~3350 cm⁻¹\n(Confirms Amide)", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
XRAY_Data [label="3D Atomic Coordinates\n(Confirms Isomeric Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Structure -> NMR_Data [label="probes"];
Structure -> MS_Data [label="weighs"];
Structure -> FTIR_Data [label="vibrates"];
Structure -> XRAY_Data [label="diffracts"];

}

Caption: The complementary nature of data from orthogonal analytical techniques.

NMR establishes the proton and carbon backbone. MS confirms that this backbone has the correct elemental formula and molecular weight, with the chlorine isotopic pattern providing a crucial piece of evidence. FTIR validates the presence of the key amide and chloro functional groups predicted by the proposed structure. Finally, X-ray crystallography provides the ultimate, unambiguous 3D snapshot, confirming the precise isomeric arrangement and solid-state conformation, leaving no room for doubt.

Conclusion

The structural confirmation of a novel chemical entity like this compound demands a rigorous and multi-pronged analytical strategy. Relying on a single data point is insufficient and scientifically unsound. By strategically employing an orthogonal set of techniques—NMR, MS, FTIR, and X-ray crystallography—researchers can build a layered, self-consistent, and irrefutable case for their proposed structure. This comprehensive approach ensures data integrity, mitigates the risk of costly errors in downstream applications, and upholds the highest standards of scientific rigor in drug development and chemical research.

References

A Comparative Guide to the Reproducibility of Synthesis Methods for 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-(2-Chloroquinazolin-4-yl)acetamide is a valuable building block in medicinal chemistry, yet its direct synthesis is not prominently documented. This guide provides an in-depth comparison of established methods for a critical precursor, 2,4-dichloroquinazoline, and presents a well-supported, reproducible protocol for the subsequent conversion to the target acetamide derivative. By understanding the nuances of these synthetic pathways, researchers can make informed decisions to ensure efficiency and consistency in their work.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloroquinazoline

The journey to our target molecule begins with the robust synthesis of 2,4-dichloroquinazoline. The choice of starting material and reaction conditions can significantly impact yield, purity, and scalability. Below, we compare two prevalent methods.

Method 1: The Anthranilic Acid Route

This classical approach involves a two-step process starting from readily available anthranilic acid. The first step is the formation of quinazoline-2,4-dione, which is subsequently chlorinated.

Reaction Scheme:

Method 1 A Anthranilic Acid B Quinazoline-2,4-dione A->B 1. KOCN, H2O, pH 9-12 2. HCl C 2,4-Dichloroquinazoline B->C POCl3, reflux

Caption: Synthesis of 2,4-dichloroquinazoline from anthranilic acid.

A notable advantage of this method is the use of inexpensive starting materials. The initial cyclization to the dione is typically performed in an aqueous basic solution, followed by acidification.[1] The subsequent chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions effectively converts the dione to the desired dichloro-derivative.[2][3]

Method 2: The 2-Aminobenzonitrile Pathway

An alternative and often more direct route utilizes 2-aminobenzonitrile as the starting material. This method can be a one-pot synthesis, offering advantages in terms of process efficiency.

Reaction Scheme:

Method 2 A 2-Aminobenzonitrile B 2,4-Dichloroquinazoline A->B Diphosgene or Triphosgene, Acetonitrile or Chlorobenzene

Caption: One-pot synthesis of 2,4-dichloroquinazoline from 2-aminobenzonitrile.

This approach often employs phosgene or its safer equivalents, such as diphosgene or triphosgene, to achieve the cyclization and chlorination in a single step.[4] While potentially yielding a high conversion, the use of highly toxic phosgene derivatives necessitates stringent safety precautions and specialized equipment, which can be a significant drawback.[4]

Comparative Analysis of Precursor Synthesis Methods
ParameterMethod 1: Anthranilic Acid RouteMethod 2: 2-Aminobenzonitrile Pathway
Starting Materials Inexpensive and readily available.[1]More specialized and costly.
Reagents Potassium cyanate, POCl₃. POCl₃ is corrosive and water-reactive.Diphosgene or triphosgene. Highly toxic and requires careful handling.[4]
Reaction Conditions Two distinct steps, often requiring isolation of the intermediate.Can be performed as a one-pot synthesis. May require elevated temperatures and pressure.[4]
Yield Generally good, but can be variable depending on the efficiency of the chlorination step.Reported yields can be high (up to 94.5%).[4]
Safety & Handling Avoids the use of phosgene derivatives, but POCl₃ requires careful handling.The high toxicity of phosgene equivalents is a major safety concern.
Scalability Generally considered scalable and is used in industrial production.[1]May be limited by the handling of hazardous reagents on a large scale.

Part 2: Proposed Synthesis of this compound

With a reliable source of 2,4-dichloroquinazoline, we can proceed to the synthesis of the target molecule. The literature strongly supports that nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is highly regioselective, with the C4-chloro substituent being significantly more reactive than the C2-chloro substituent under mild conditions.[5][6][7][8] This is attributed to the electronic properties of the quinazoline ring system, where the C4 position is more susceptible to nucleophilic attack.[7][8]

This inherent reactivity allows for a selective substitution at the C4 position. We propose a straightforward and reproducible method using 2-aminoacetamide hydrochloride as the nucleophile.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2,4-dichloroquinazoline in a suitable solvent (e.g., isopropanol). B Add 2-aminoacetamide hydrochloride and a non-nucleophilic base (e.g., DIPEA). A->B C Heat the reaction mixture (e.g., to reflux). B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to allow precipitation. D->E F Filter the solid product. E->F G Wash the product with cold solvent. F->G H Dry under vacuum. G->H I Recrystallize if necessary. H->I

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloroquinazoline

  • 2-Aminoacetamide hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol

  • Standard laboratory glassware and magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 equivalent) in isopropanol, add 2-aminoacetamide hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold isopropanol to remove any residual impurities.

  • Dry the product under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Trustworthiness and Self-Validation:

The proposed protocol is based on well-established principles of SNAr reactions on the quinazoline scaffold.[3][6][7] The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The product is expected to precipitate from the reaction mixture upon cooling, simplifying the isolation process. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Discussion on Reproducibility and Potential Challenges

The reproducibility of the proposed synthesis of this compound is expected to be high, provided that the starting 2,4-dichloroquinazoline is of good purity. The regioselectivity of the C4-substitution is well-documented and robust under the suggested conditions.[5][6][7]

Potential Challenges:

  • Purity of 2,4-dichloroquinazoline: Impurities in the starting material can lead to side products and complicate purification. It is advisable to use purified 2,4-dichloroquinazoline.

  • Over-reaction: While the C2 position is less reactive, prolonged reaction times or higher temperatures could potentially lead to a small amount of disubstituted product.[9] Monitoring the reaction by TLC is crucial to avoid this.

  • Solubility: The product may have limited solubility in the reaction solvent, which can be advantageous for precipitation but may require careful optimization of the solvent volume for efficient reaction and work-up.

By carefully controlling the reaction conditions and using pure starting materials, this proposed method should provide a reliable and reproducible route to this compound for research and development purposes.

References

A Researcher's Guide to Evaluating Off-Target Effects of 2-(2-Chloroquinazolin-4-yl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, most notably a class of potent protein kinase inhibitors.[1][2][3] Compounds built around this heterocyclic system, such as the EGFR inhibitors gefitinib and erlotinib, have successfully translated into clinical practice, particularly in oncology.[4] The molecule of interest, 2-(2-Chloroquinazolin-4-yl)acetamide, belongs to this chemical family. While its primary biological targets may be under investigation, its structural alerts strongly suggest a potential interaction with ATP-binding sites of various kinases.

However, the very feature that makes the quinazoline scaffold effective—its ability to interact with the highly conserved ATP pocket of kinases—also presents a significant challenge: the risk of off-target binding.[5][6] The human kinome consists of over 500 members, many of which share structural similarities in their active sites. An inhibitor designed for one kinase may inadvertently bind to several others, leading to unexpected biological responses, cellular toxicity, or a dilution of the intended therapeutic effect.[7] Therefore, a rigorous and early evaluation of off-target effects is not merely a supplementary exercise but a critical step in the validation of any quinazoline-based compound as a selective chemical probe or a viable drug candidate.

This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity profile of this compound. We will compare its hypothetical performance with established quinazoline-based inhibitors and detail robust experimental protocols to generate high-confidence data. Our approach is grounded in the principles of causality and self-validation, ensuring that the methodologies described provide a true measure of a compound's specificity.

Part 1: Strategic Approach to Off-Target Profiling

A multi-pronged strategy is essential for a thorough assessment of selectivity. Relying on a single method can provide a narrow or misleading perspective. We advocate for an integrated approach that combines computational prediction with empirical testing, moving from broad, high-throughput screens to more focused, cell-based validation.

Here is a logical workflow for this process:

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic & Functional Validation A In Silico Off-Target Prediction (Structure-Based Similarity) B Large-Panel Kinase Screen (e.g., KinomeScan, 450+ kinases) A->B Guide initial screen design C Cellular Thermal Shift Assay (CETSA) (Confirms direct binding in cells) B->C Validate primary & potent off-targets E Phenotypic Screening (e.g., Cell viability assays across diverse cell lines) B->E Identify unexpected sensitivities D Phospho-Proteomics Profiling (Measures downstream pathway effects) C->D Confirm functional consequence of binding D->E Correlate pathway effects with cell phenotype F Target-Specific Functional Assays (e.g., Downstream substrate phosphorylation) D->F Confirm on- and off-target functional impact

Caption: A multi-phase workflow for comprehensive off-target evaluation.

Part 2: Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the selectivity of this compound (hereafter referred to as 'CQA'), it is crucial to compare its performance against well-characterized compounds. We will use Gefitinib, a known selective EGFR inhibitor, and a hypothetical broadly active quinazoline (Compound X) as benchmarks.

The data presented below is illustrative, designed to model what a researcher might find after conducting a large-scale kinase screen. The primary metric for comparison is the Dissociation Constant (Kd), which reflects the affinity of the compound for the kinase; a lower Kd indicates higher affinity.

Table 1: Comparative Kinase Selectivity Profile (Kd in nM)

Kinase TargetCQA (Hypothetical)Gefitinib (Reference)Compound X (Hypothetical Non-selective)Rationale for Comparison
EGFR 15 3 25 Expected primary target for this scaffold.
VEGFR2 850>10,00050Common off-target for quinazoline inhibitors.
SRC 2,500800150Representative of a distinct kinase family.
AURKA >10,000>10,000450Aurora kinases are critical for mitosis; off-target inhibition can lead to toxicity.[6]
CDK2 5,000>10,000300Cyclin-dependent kinases are key cell cycle regulators.
p38α (MAPK14) >10,0005,000800Member of the MAPK signaling cascade.

Interpretation of Hypothetical Data:

  • CQA: Shows good potency for EGFR with reasonable selectivity. Its affinity for VEGFR2 is over 50-fold weaker than for EGFR, suggesting a favorable initial profile.

  • Gefitinib: Demonstrates high potency and selectivity for EGFR, as expected from its clinical profile.

  • Compound X: Represents a promiscuous inhibitor, binding to multiple kinases from different families with high affinity. Such a profile would make it unsuitable as a selective tool compound.

Part 3: Essential Experimental Protocols

Scientific integrity demands that protocols are transparent, reproducible, and include self-validating steps. Here, we detail the core methodologies required to generate the data for our comparative analysis.

Protocol 1: Large-Panel In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases. It is one of the most effective ways to get a broad view of selectivity early in the discovery process.[8][9]

Principle: The assay relies on a competition binding format. An immobilized active-site directed ligand is used for each kinase. The ability of the test compound to compete for binding with this immobilized ligand is measured, and the Kd is determined from the dose-response curve.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution. The final assay concentration will typically range from 1 nM to 10,000 nM.

  • Binding Reaction:

    • The test compound is mixed with the kinase-tagged T7 phage and an immobilized, active-site directed reference ligand.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Quantification:

    • The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the phage DNA.

    • A lower signal indicates stronger binding of the test compound.

  • Data Analysis:

    • The results are plotted as a percentage of the DMSO control.

    • The Kd is calculated from the dose-response curve using a standard binding isotherm model.

Trustworthiness Check: A known selective inhibitor (e.g., Gefitinib) should be run in parallel as a positive control to validate assay performance and ensure the results are consistent with published data.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not confirm that a compound can engage its target in the complex environment of a living cell. CETSA directly measures target engagement by exploiting the principle that a protein becomes more thermally stable when a ligand is bound to it.

Principle: Upon heating, proteins denature and aggregate. The binding of a ligand, such as our test compound, stabilizes the target protein, increasing the temperature at which it denatures. This change can be quantified by measuring the amount of soluble protein remaining after a heat shock.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Shock cluster_2 Step 3: Separation cluster_3 Step 4: Quantification A Treat intact cells with CQA or DMSO (Vehicle) B Heat cell lysates to a range of temperatures (e.g., 40-70°C) A->B C Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins B->C D Analyze soluble fraction by Western Blot or Mass Spec for the target protein C->D

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells, which express EGFR) to ~80% confluency. Treat cells with CQA (e.g., 1 µM) or DMSO vehicle for 1-2 hours.

  • Lysate Preparation: Harvest cells, wash with PBS, and lyse them using a gentle method (e.g., freeze-thaw cycles) to release proteins while maintaining their native state.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., EGFR) and a suspected off-target (e.g., VEGFR2, if expressed) remaining in the supernatant using Western Blotting.

  • Data Interpretation: Plot the band intensity for each protein as a function of temperature. A rightward shift in the melting curve for the CQA-treated sample compared to the DMSO control indicates target engagement and stabilization.

Trustworthiness Check: Include a known non-binding protein (e.g., GAPDH) as a negative control. Its melting curve should not shift in the presence of the compound, confirming that the stabilization effect is specific to the target.

Conclusion and Future Directions

The evaluation of off-target effects is a cornerstone of rigorous pharmacological research. For a compound like this compound, which belongs to the well-explored but potentially promiscuous quinazoline class, this process is non-negotiable. By employing a systematic approach that combines broad in vitro screening with focused cellular validation, researchers can build a high-confidence selectivity profile.

The hypothetical data presented here suggests that CQA could be a promising and selective agent. However, only empirical data, generated through meticulous execution of protocols like those described, can substantiate this claim. Should potent off-targets be identified, this information is equally valuable, as it can guide medicinal chemistry efforts to optimize selectivity or reveal novel therapeutic opportunities.[10] Ultimately, this comprehensive evaluation ensures that the biological effects observed are correctly attributed to the intended target, a fundamental requirement for advancing our understanding of complex biological systems and developing safer, more effective medicines.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(2-Chloroquinazolin-4-yl)acetamide and its Analogs Against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, quinazoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This is largely attributed to their ability to effectively inhibit key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive, in-depth comparison of the binding interactions of 2-(2-Chloroquinazolin-4-yl)acetamide with a curated set of its analogs against the EGFR kinase domain.

Herein, we will not merely present data but delve into the causality behind the experimental choices, ensuring a self-validating and trustworthy protocol. Every mechanistic claim and procedural standard is supported by authoritative sources, providing a robust foundation for your own research endeavors.

The Rationale for EGFR as a Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, have already achieved clinical success by targeting the ATP-binding site of the EGFR kinase domain.[2] Therefore, evaluating our lead compound and its analogs against this well-validated target provides a clear and relevant biological context for our comparative study. For this in-silico investigation, we will utilize the crystal structure of the EGFR kinase domain in complex with the quinazoline inhibitor Erlotinib (PDB ID: 1M17), which offers a well-defined binding pocket for our docking simulations.[5]

The Lead Compound and Its Analogs: A Curated Selection

Our lead compound, This compound (L1) , possesses the core quinazoline scaffold with a chloro substitution at the 2-position and an acetamide group at the 4-position. To explore the structure-activity relationship (SAR), we have designed three analogs with systematic modifications:

  • Analog 1 (A1): 2-(2-Methoxyquinazolin-4-yl)acetamide : The chloro group at the 2-position is replaced by a methoxy group to assess the impact of an electron-donating group on binding.

  • Analog 2 (A2): 2-(2-Chloro-6-nitroquinazolin-4-yl)acetamide : An electron-withdrawing nitro group is introduced at the 6-position of the quinazoline ring to investigate its effect on the electronic properties and binding affinity.

  • Analog 3 (A3): N-phenyl-2-(2-Chloroquinazolin-4-yl)acetamide : The terminal amide of the acetamide side chain is substituted with a phenyl group to explore the influence of a bulky aromatic substituent on interactions within the binding pocket.

cluster_L1 Lead Compound (L1) cluster_A1 Analog 1 (A1) cluster_A2 Analog 2 (A2) cluster_A3 Analog 3 (A3) L1 L1 A1 A1 A2 A2 A3 A3 cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB ID: 1M17) Grid_Box Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (L1, A1, A2, A3) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Analysis of Docking Poses and Binding Energies Docking->Results Comparison Comparative Analysis and SAR Results->Comparison

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-(2-Chloroquinazolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on efficacy and mechanism of action, the responsibility for safe handling and disposal is paramount to ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(2-Chloroquinazolin-4-yl)acetamide, moving beyond simple steps to explain the critical reasoning behind each procedure.

A review of available safety data for this compound (CAS: 425638-74-0) reveals that its toxicological properties have not been thoroughly investigated.[1][2] In such instances, a Senior Application Scientist must apply the precautionary principle. We will assess the potential hazards by examining the compound's structural motifs—the quinazoline core and the halogenated acetamide side chain—to establish a robust and safe disposal framework.

Immediate Safety Profile & Hazard Analysis

Given the lack of specific toxicity data, we must infer a hazard profile from analogous structures. The quinazolinone core is associated with potential acute toxicity and irritation, while the 2-chloroacetamide moiety is known to be toxic, a skin sensitizer, and a suspected reproductive hazard.[3][4][5][6] Therefore, all handling and disposal operations must proceed with the assumption that the compound is hazardous.

Hazard CategoryPostulated Risk (Based on Structural Analogs)Recommended Precautions & PPE
Acute Toxicity (Oral) Assumed to be toxic if swallowed.[4][5]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[5][7]
Skin Corrosion/Irritation Assumed to cause skin irritation and potential allergic skin reaction.[3][5][7]Wear nitrile gloves and a lab coat.[8][9] Change gloves immediately if contaminated.
Eye Damage/Irritation Assumed to cause serious eye irritation.[3][7]Wear safety goggles or a face shield.[8][9]
Respiratory Irritation May cause respiratory irritation if handled as a fine powder.[3][7]Handle only in a certified chemical fume hood.[8][10]
Chronic Toxicity Suspected reproductive hazard based on the chloroacetamide group.[4][5][6]Minimize exposure through engineering controls (fume hood) and consistent PPE use.
Environmental Hazard Halogenated organics can be harmful to aquatic life.[4][5] Do not release into the environment.[1][7]Prevent entry into drains or waterways.[1][7]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct classification and segregation. Due to the presence of a chlorine atom, this compound must be disposed of as Halogenated Organic Waste .[8][9][11]

The rationale for this segregation is rooted in the chemistry of incineration. Standard incinerators for non-halogenated organic waste may not be equipped with the necessary "scrubbers" to neutralize the acidic gases (e.g., hydrogen chloride) produced during the combustion of chlorinated compounds.[4] Improper incineration can lead to the release of toxic pollutants and cause significant corrosion to the disposal facility. Segregating this waste ensures it is sent to a specialized facility equipped to handle it safely, albeit at a higher cost.[10]

Step-by-Step Disposal Protocol

This protocol applies to the pure (neat) compound, solutions containing the compound, and all materials contaminated during its handling.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before beginning any waste consolidation, ensure you are wearing the following:

  • A properly fitted laboratory coat.[9]

  • Safety goggles and/or a face shield.[4]

  • Chemical-resistant nitrile gloves.[9] Inspect gloves before use and dispose of them as contaminated waste after the procedure.[5]

Step 2: Waste Identification and Classification
  • Solid Waste: Collect any unreacted this compound powder, contaminated weigh boats, or absorbent materials used for spills.

  • Liquid Waste: Collect all solutions containing the compound. Crucially, do not mix this halogenated waste stream with non-halogenated organic waste (e.g., acetone, methanol, hexanes). [10][12]

  • Contaminated Consumables: All disposable items that have come into contact with the compound, such as pipette tips, vials, gloves, and bench paper, must be treated as hazardous waste.[3]

Step 3: Containerization and Labeling
  • Select the Correct Container: Use a dedicated, leak-proof hazardous waste container compatible with organic materials. Often, institutions provide color-coded containers for different waste streams (e.g., green for halogenated organics).[11] The container must have a secure, threaded cap.[2]

  • Label Accurately: Proper labeling is not just a regulatory requirement; it is a critical safety communication tool. Affix your institution's official "Hazardous Waste" tag to the container before adding any waste.[2][10]

  • Complete the Label:

    • Write the words "Hazardous Waste" .

    • Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[2] For example: "Waste this compound in Dichloromethane (5%), Dichloromethane (95%)".

    • Identify the relevant hazards (e.g., "Toxic," "Halogenated").[10]

    • Provide the name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage
  • Active Collection: Keep the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, typically inside a chemical fume hood.[10]

  • Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste.[2][10] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Segregated Storage: Store the halogenated waste container in secondary containment away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][10]

Step 5: Final Disposal Coordination
  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of a single waste stream in your SAA, per EPA guidelines (though institutional limits may be lower).[2]

  • Schedule Pickup: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a waste pickup.[3]

  • Maintain Records: Keep a log of the waste generated, including dates and quantities, as per your institutional policy.[3]

Decontamination & Spill Management

  • Routine Decontamination: Wipe down surfaces where the compound was handled with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials (e.g., paper towels) as contaminated solid waste.

  • Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand. Carefully sweep or scoop the absorbed material into a sealed bag, label it as hazardous waste, and place it in the solid halogenated waste container.[10] Ventilate the area well.

  • Major Spills: In the event of a large spill, evacuate the immediate area, alert personnel nearby, and contact your EHS emergency line immediately.[10]

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating waste containing this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 gen Waste Generation (Neat compound, solutions, contaminated labware) decision Does the waste contain This compound or any other halogenated compound? gen->decision halo HALOGENATED Organic Waste Container decision->halo  Yes   nonhalo NON-HALOGENATED Organic Waste Container decision->nonhalo  No   labeling Label Container with Full Chemical Names & Hazard Information halo->labeling ehs Store in SAA & Contact EHS for Pickup labeling->ehs

Caption: Waste segregation decision workflow.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically sound, upholding the highest standards of laboratory practice. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloroquinazolin-4-yl)acetamide
Reactant of Route 2
2-(2-Chloroquinazolin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.